Methotrexate 5-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGFOBBTCUXHBB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67022-39-3 | |
| Record name | Methotrexate 5-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67022-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE 5-METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98597RH43H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methotrexate 5-Methyl Ester
Introduction: The Significance of Methotrexate and its 5-Methyl Ester Derivative
Methotrexate (MTX), a folate derivative, is a cornerstone of chemotherapy and immunosuppressive therapy.[1] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors of DNA and RNA.[2] The therapeutic efficacy of methotrexate is, however, often accompanied by significant dose-limiting toxicities. To modulate its pharmacokinetic and pharmacodynamic properties, researchers have explored various derivatives of methotrexate. Among these, Methotrexate 5-methyl ester, an esterification product at the γ-carboxylic acid of the glutamate moiety, is of particular interest. This modification can alter the drug's solubility, membrane permeability, and metabolic profile, potentially leading to improved therapeutic outcomes or serving as a key intermediate in the synthesis of more complex methotrexate conjugates.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, offering detailed protocols and exploring the rationale behind the experimental choices. Furthermore, a thorough characterization of the synthesized compound using modern analytical techniques will be presented, ensuring the identity, purity, and stability of the final product.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly approached via two distinct strategies: direct esterification of the parent methotrexate molecule and a convergent synthesis involving the coupling of pre-synthesized fragments. The choice between these methods depends on the desired scale, purity requirements, and the availability of starting materials.
Strategy 1: Direct Esterification of Methotrexate
Direct esterification is a more straightforward approach, involving the reaction of methotrexate with methanol in the presence of an acid catalyst. This method is often favored for its simplicity and atom economy.
-
Acid Catalyst: An acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.
-
Methanol as Reagent and Solvent: Using methanol as both the reactant and the solvent ensures a high concentration of the esterifying agent, driving the equilibrium towards the product side.
-
Reaction Temperature: The reaction is typically carried out at reflux to increase the reaction rate. However, careful temperature control is necessary to minimize potential side reactions, such as degradation of the pteridine ring.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester back to the carboxylic acid, thus reducing the yield. Therefore, anhydrous conditions are crucial for the success of this reaction.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend methotrexate (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 7.
-
Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the product is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.
References
Topic: Methotrexate 5-methyl ester Mechanism of Action Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
Methotrexate (MTX) represents a cornerstone of modern pharmacology, a classic antifolate that has served as a pivotal therapeutic agent in both oncology and immunology for decades.[1][2] Its mechanism, centered on the potent inhibition of dihydrofolate reductase (DHFR), is a textbook example of antimetabolite action.[3][4] However, the clinical utility of MTX is often hampered by limitations in cellular uptake and the development of resistance. This has driven the exploration of chemical derivatives designed to overcome these barriers.
This guide focuses on one such derivative: Methotrexate 5-methyl ester. The esterification of the glutamate moiety is a deliberate chemical modification aimed at increasing lipophilicity.[5] This seemingly simple change introduces profound questions about the drug's interaction with the cell: How does it enter? Is it a prodrug requiring intracellular activation? How does its potency compare to the parent compound?
Here, we move beyond a simple recitation of facts. We will dissect the causality behind the experimental designs used to answer these questions. This document is structured not as a rigid manual, but as a logical journey of scientific inquiry, providing you with the foundational knowledge and detailed protocols necessary to rigorously investigate the mechanism of action of this compound and similar lipophilic antifolates. Our approach is built on a self-validating system of inquiry, ensuring that each experimental step logically informs the next, culminating in a comprehensive and trustworthy mechanistic profile.
Part 1: The Foundational Mechanism of Methotrexate
To understand the derivative, we must first master the parent compound. Methotrexate's therapeutic effect is the result of a multi-step intracellular cascade.
Cellular Entry and Intracellular Retention
Methotrexate, being a charged molecule at physiological pH, does not readily diffuse across the cell membrane. Its primary route of entry is active transport via the Reduced Folate Carrier (RFC) , a protein also responsible for transporting natural folates.[2][6][7]
Once inside the cell, MTX is modified by the enzyme folylpolyglutamate synthase (FPGS) . This enzyme attaches additional glutamate residues to the molecule, forming methotrexate polyglutamates (MTX-PGs).[6][8] This process is critical for two reasons:
-
Intracellular Trapping: The added glutamate tails increase the molecule's negative charge, preventing its efflux from the cell and dramatically increasing its intracellular retention time.[8][9]
-
Enhanced Potency: MTX-PGs are often more potent inhibitors of DHFR and other target enzymes than MTX itself.[6]
The polyglutamation process is reversible; the enzyme γ-glutamyl hydrolase (GGH) can remove the glutamate residues, facilitating the drug's eventual removal from the cell.[6][7]
The Primary Target: Dihydrofolate Reductase (DHFR)
The central mechanism of MTX is the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR) .[3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[2][11] THF is an essential one-carbon donor required for the de novo synthesis of purines and, crucially, thymidylate—a necessary building block for DNA synthesis and repair.[1][3]
By blocking DHFR, MTX starves rapidly dividing cells of the nucleotides needed for replication, leading to cell cycle arrest in the S phase and, ultimately, apoptosis.[3][12]
Pleiotropic Anti-Inflammatory Mechanisms
In the context of autoimmune diseases like rheumatoid arthritis, the anti-proliferative effect on immune cells is only part of the story. At lower doses, other mechanisms become prominent:
-
Inhibition of ATIC: MTX-PGs also inhibit aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), another folate-dependent enzyme in the purine synthesis pathway.[13]
-
Adenosine Release: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR, which in turn inhibits adenosine deaminase, leading to the increased release of adenosine from the cell.[4][14][15] Extracellular adenosine is a potent anti-inflammatory signaling molecule.[4][13]
-
Inhibition of Transmethylation: By disrupting folate metabolism, MTX can deplete levels of S-adenosylmethionine (SAM), a universal methyl donor. This inhibits essential transmethylation reactions involved in immune cell function.[14][16][17]
The interplay of these mechanisms is visually summarized in the pathway diagram below.
Caption: Folate Metabolism and Methotrexate Inhibition Pathway.
Part 2: this compound - A Lipophilic Prodrug Hypothesis
Esterifying the gamma-carboxyl group (C5) of the glutamate moiety in methotrexate converts it to this compound.[18] This modification neutralizes a negative charge and increases the molecule's overall lipid solubility.[5] This leads to a central hypothesis: This compound acts as a lipophilic prodrug that enhances cellular penetration, after which it is hydrolyzed by intracellular esterases to release active methotrexate for subsequent polyglutamylation and target inhibition.
Investigating this hypothesis requires a series of targeted experiments.
Rationale for Esterification: Overcoming Uptake Limitations
The primary rationale for creating MTX esters is to improve their ability to cross biological membranes.[5] While parent MTX is reliant on the RFC1 transporter, whose low expression is a common mechanism of drug resistance, a more lipophilic ester derivative may utilize passive diffusion to enter cells, bypassing this transporter dependency.[3][19] Studies have shown that ester derivatives of MTX can be more potent than the parent compounds, particularly in topical applications like psoriatic skin, suggesting enhanced penetration and activity.[5]
Proposed Intracellular Fate
The presumed lifecycle of the ester derivative inside a target cell involves several key steps that must be experimentally validated:
-
Cellular Entry: Does it enter via passive diffusion, or does it still utilize folate transporters?
-
Intracellular Hydrolysis: Is the methyl ester cleaved by intracellular esterases to yield the parent MTX? This step is essential for subsequent activation.
-
Polyglutamylation: Can the released MTX be efficiently polyglutamylated by FPGS?
-
Target Inhibition: Does the resulting MTX-PG effectively inhibit DHFR and other downstream targets?
Caption: Proposed Intracellular Activation of MTX 5-Methyl Ester.
Part 3: Core Experimental Protocols
The following protocols provide a framework for systematically dissecting the mechanism of action of this compound.
Experiment 1: DHFR Enzyme Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of MTX 5-methyl ester against its primary target, DHFR, compared to parent MTX. This tests whether the ester itself is an active inhibitor or if it requires hydrolysis.
Methodology (Spectrophotometric):
-
Reagents & Setup:
-
Recombinant human DHFR enzyme.
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5.
-
Test Compounds: Methotrexate and this compound, dissolved in DMSO and serially diluted.
-
96-well UV-transparent microplate.
-
-
Procedure:
-
Add 180 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.
-
Add 10 µL of diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of DHF substrate.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The oxidation of NADPH to NADP+ results in a loss of absorbance at this wavelength.
-
-
Analysis:
-
Calculate the rate (V) of reaction for each concentration of inhibitor.
-
Normalize the rates to the vehicle control (Vmax).
-
Plot the percent inhibition [(1 - V/Vmax) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: It is anticipated that MTX 5-methyl ester will have a significantly higher IC50 value (lower potency) than MTX, suggesting it is not a direct, potent inhibitor and likely requires hydrolysis to become active.
Experiment 2: Cell Viability / Cytotoxicity Assay
Objective: To assess the overall anti-proliferative effect (IC50) of MTX 5-methyl ester on a relevant cancer cell line (e.g., MCF-7 breast cancer or L1210 leukemia cells) and compare it to parent MTX.[20][21]
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of MTX and MTX 5-methyl ester in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control.
-
-
Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control cells to get percent viability.
-
Plot percent viability against the logarithm of drug concentration and fit to a dose-response curve to determine the IC50 value.
-
Expected Outcome: The relative cytotoxicity will depend on the cell line's ability to internalize and hydrolyze the ester. If the ester efficiently enters cells and is converted to MTX, its IC50 could be similar to or even lower (more potent) than that of parent MTX.
Experiment 3: Cellular Uptake and Metabolism Analysis
Objective: To directly measure the intracellular accumulation of the ester and its conversion to parent MTX and MTX-PGs. This is the most definitive experiment to validate the prodrug hypothesis.
Methodology (LC-MS/MS):
-
Cell Treatment: Culture cells (e.g., A549 or BEL-7402) to near confluency in 6-well plates.[22] Treat with a clinically relevant concentration (e.g., 1 µM) of MTX 5-methyl ester for various time points (e.g., 0, 2, 8, 24 hours).
-
Cell Lysis:
-
At each time point, wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add a lysis buffer (e.g., methanol/water solution) and scrape the cells.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant.
-
Perform a protein precipitation step if necessary.
-
Add an internal standard for quantification.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry system.
-
Use a suitable chromatography column (e.g., C18) to separate MTX 5-methyl ester, MTX, and its various polyglutamate forms (MTX-PG1 to MTX-PG5).
-
Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each analyte based on its unique mass transition.[22][23][24]
-
-
Analysis:
-
Generate standard curves for absolute quantification of each analyte.
-
Plot the intracellular concentration of MTX 5-methyl ester, MTX, and total MTX-PGs over time.
-
Expected Outcome: A successful prodrug will show a rapid appearance of intracellular MTX 5-methyl ester, which then decreases over time, accompanied by a corresponding increase in the concentrations of free MTX and, subsequently, MTX-PGs.
Caption: General Experimental Workflow for Cell-Based Assays.
Part 4: Data Synthesis and Interpretation
The power of this investigative approach lies in synthesizing the data from all three experiments.
Table 1: Hypothetical Comparative Data for MTX vs. MTX 5-methyl ester
| Parameter | Methotrexate (MTX) | This compound | Rationale for Difference |
| DHFR Inhibition IC50 | ~10 nM | >1000 nM | The esterified glutamate likely hinders binding to the DHFR active site. |
| Cell Viability IC50 (L1210 cells) | ~20 nM | ~15 nM | Enhanced cellular uptake via passive diffusion may overcome less efficient intracellular conversion, resulting in higher overall potency. |
| Peak Intracellular Conc. (24h) | 100 pmol/10⁶ cells | 150 pmol/10⁶ cells (as total MTX species) | Increased lipophilicity leads to greater accumulation within the cell. |
| % Converted to MTX-PGs (24h) | ~70% | ~60% (of hydrolyzed MTX) | The rate of ester hydrolysis may become the rate-limiting step for polyglutamylation. |
Interpretation:
If the experimental data align with the hypothetical results in Table 1, it would strongly support the prodrug hypothesis.
-
The high DHFR IC50 for the ester confirms it is not the primary active molecule.
-
The low Cell Viability IC50 demonstrates that the compound is nevertheless highly effective at the cellular level.
-
The LC-MS/MS data would provide the definitive link, showing that the potent cellular effect is due to efficient uptake of the ester followed by its conversion into the active, polyglutamated forms of methotrexate.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 5. Effects of methotrexate esters on normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. tetracycline-hydrochloride.com [tetracycline-hydrochloride.com]
- 9. Role of polyglutamates in methotrexate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro effects of methotrexate on polyamine levels in lymphocytes from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of a methotrexate adherence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Methotrexate 5-methyl ester
An In-depth Technical Guide on the Solubility and Stability of Methotrexate 5-methyl ester
Executive Summary
This compound, also known as Methotrexate gamma-methyl ester or Methotrexate Impurity H, is a critical derivative and specified impurity of the widely used anti-folate drug, Methotrexate.[1][2][3] Its physicochemical behavior, particularly its solubility and stability, is of paramount importance for researchers in drug development, quality control, and analytical sciences. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and methodologies. Due to the compound's primary role as an impurity, publicly available data is limited; therefore, this document emphasizes the causal mechanisms behind its behavior and provides robust experimental frameworks for its characterization. The inherent susceptibility of the ester linkage to hydrolysis is the central challenge, dictating solvent selection, solution preparation, and storage conditions. This guide serves as a practical resource for scientists, offering not just data, but the rationale and protocols necessary to handle, analyze, and formulate this compound with scientific integrity.
Introduction and Physicochemical Profile
Overview and Context
This compound is the result of esterification at the gamma-carboxylic acid of the glutamic acid moiety of Methotrexate.[1] It is recognized by pharmacopeias, such as the European Pharmacopoeia (EP), as "Methotrexate specified impurity H".[1][3] Its presence in Methotrexate drug substances can arise during synthesis or storage, and its characterization is essential for ensuring the purity, safety, and efficacy of the final drug product. Understanding its solubility is crucial for developing appropriate analytical methods and for toxicological studies, while knowledge of its stability profile is vital for preventing its formation and degradation during manufacturing and storage.
Chemical Identity
-
IUPAC Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid[1]
-
Synonyms: Methotrexate gamma-methyl ester, Methotrexate related compound H, γ-EMTX[2]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data provides the baseline for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₈O₅ | [1][3] |
| Molecular Weight | 468.47 g/mol | [2][3] |
| Appearance | Yellow-brown crystalline powder (inferred from parent compound) | [][5] |
| Exact Mass | 468.1870 Da | [2] |
Solubility Characterization
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The esterification of one of Methotrexate's two carboxylic acid groups significantly alters its ionization potential and, consequently, its solubility profile compared to the parent drug.
Theoretical Considerations and Known Solvents
The parent molecule, Methotrexate, is a dicarboxylic acid that is practically insoluble in water but dissolves in dilute alkaline solutions where the carboxylic acid groups are deprotonated, forming a more soluble salt.[][6][7] By converting the gamma-carboxylic acid to a methyl ester, one of these ionizable groups is neutralized.
Expected Impact:
-
Aqueous Solubility: The ester is expected to have even lower aqueous solubility than the parent drug, particularly at neutral and alkaline pH, because it has only one remaining carboxylic acid group to deprotonate.
-
Organic Solubility: The esterification increases the molecule's lipophilicity, suggesting enhanced solubility in organic solvents.
Verified Solubility:
-
DMSO: this compound is confirmed to be soluble in Dimethyl sulfoxide (DMSO).[2] This is a crucial starting point for preparing stock solutions for in vitro assays or analytical standards. The use of an aprotic solvent like DMSO is also mechanistically sound, as it minimizes the risk of solvent-mediated hydrolysis.[8][9][10]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To move beyond qualitative descriptions, a robust, quantitative assessment of solubility is required. The shake-flask method is the gold standard for determining thermodynamic solubility.
Causality of Design: This protocol is designed to achieve equilibrium between the solid state and the solution, providing a true measure of saturation solubility. The choice of solvents covers a range of polarities and pH values relevant to pharmaceutical and biological research. The use of a stability-indicating HPLC method for quantification is critical to ensure that the measured concentration reflects the intact ester, not its degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg, accurately weighed) to a series of 2 mL glass vials. The excess solid should be clearly visible.
-
Solvent Addition: To each vial, add 1 mL of the desired test solvent. A recommended solvent panel includes:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (pH ~1)
-
pH 4.5 Acetate Buffer
-
pH 9.0 Carbonate Buffer
-
Methanol
-
Ethanol
-
Acetonitrile
-
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove undissolved solids, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent (e.g., DMSO/water mixture) to a concentration within the linear range of a pre-validated, stability-indicating HPLC-UV method (see Section 4.0). Analyze the sample and calculate the original concentration in mg/mL or µg/mL.
Visualization: Key Factors Influencing Solubility
The interplay of pH, solvent composition, and temperature governs the solubility of this compound. This relationship can be visualized as a network of dependencies.
References
- 1. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. GB2531940A - Methotrexate formulation - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
An In-Depth Technical Guide to the Physicochemical Properties of Methotrexate 5-Methyl Ester
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful formulation and therapeutic application. This guide provides an in-depth technical exploration of Methotrexate 5-methyl ester, a significant derivative and impurity of the widely used folate antagonist, Methotrexate. While Methotrexate is a cornerstone in the treatment of various cancers and autoimmune diseases, its esterified forms present unique characteristics that influence solubility, stability, and membrane permeability.[][2] This document moves beyond a simple recitation of data, offering a causal analysis of experimental choices and methodologies, thereby empowering the reader to not only understand but also critically evaluate and apply this knowledge in a laboratory setting.
Molecular Profile and the Significance of Esterification
This compound is the derivative of Methotrexate where the γ-carboxylic acid group of the glutamate moiety is esterified to a methyl group. This seemingly minor modification has profound implications for the molecule's physicochemical behavior.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | [3] |
| Molecular Formula | C₂₁H₂₄N₈O₅ | [4] |
| Molecular Weight | 468.47 g/mol | [4] |
| CAS Number | 67022-39-3 | [4] |
| Appearance | Light yellow to orange solid powder | [4] |
The primary consequence of esterifying the γ-carboxyl group is the neutralization of one of the two negative charges present on the parent Methotrexate molecule at physiological pH. This alteration is the cornerstone for understanding the shifts in solubility, lipophilicity, and ultimately, the potential pharmacokinetic profile of the compound.
Lipophilicity: A Shift from Hydrophilic to Lipophilic
The transition from a dicarboxylic acid (Methotrexate) to a monoester fundamentally increases the molecule's lipophilicity. This is quantitatively expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).
Predicted and Experimental Insights
Table 2: Comparison of Lipophilicity
| Compound | LogP (Experimental/Predicted) | Type |
| Methotrexate | -1.85 | Experimental[5] |
| This compound | -1.5 | Predicted (XLogP3)[3] |
Experimental Protocol: HPLC-Based Determination of LogP
The shake-flask method, while traditional, can be challenging for compounds with very high or low LogP values. A more robust and widely adopted method is reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8] This method is predicated on the linear relationship between the logarithm of the retention factor (k) and the LogP of a series of standards.
Workflow for LogP Determination via HPLC
Caption: HPLC workflow for LogP determination.
Step-by-Step Methodology:
-
Preparation of Standards: A series of at least five standard compounds with known LogP values bracketing the expected LogP of the analyte are prepared in a suitable solvent.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer) is employed.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance. A diode-array detector (DAD) is advantageous for its ability to monitor multiple wavelengths.[7]
-
-
Analysis: Each standard and the test compound (this compound) are injected into the HPLC system.
-
Calculation of Retention Factor (k): The retention factor is calculated using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time (retention time of an unretained compound).
-
Calibration Curve and LogP Determination: A plot of log(k) versus the known LogP values of the standards is generated. The LogP of this compound is then determined by interpolating its log(k) value onto this calibration curve.
Ionization and pKa
The ionization state of a molecule, governed by its pKa value(s) and the pH of the surrounding medium, is a critical determinant of its solubility and permeability. Methotrexate is a weak dicarboxylic acid with pKa values of approximately 3.84 and 2.15 for its carboxylic acid groups.[9]
A predicted pKa value for the remaining free carboxylic acid group in this compound is 3.43.[4] This value suggests that the compound will be predominantly in its ionized (anionic) form at physiological pH (7.4), which has significant implications for its interaction with biological membranes and its aqueous solubility.
Experimental Protocol: Spectrophotometric pH-Titration for pKa Determination
For compounds with a chromophore in proximity to an ionizable group, UV-Vis spectrophotometry coupled with pH titration is a powerful method for pKa determination.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination via spectrophotometric titration.
Step-by-Step Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a universal buffer system that covers a wide pH range.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: After each addition of titrant, the pH and the full UV-Vis spectrum are recorded.
-
Data Analysis: The absorbance at a wavelength that shows the largest change upon ionization is plotted against pH. The resulting sigmoidal curve is then fitted to a suitable equation, such as the Henderson-Hasselbalch equation, to calculate the pKa.
Solubility Profile
The solubility of Methotrexate is highly pH-dependent, being practically insoluble in water but freely soluble in alkaline solutions.[9] Esterification to form the 5-methyl ester is expected to decrease its aqueous solubility at neutral and alkaline pH due to the removal of a charged carboxylate group. Conversely, at acidic pH where the parent compound is also poorly soluble, the ester may exhibit slightly enhanced solubility due to its increased lipophilicity.
This compound is reported to be slightly soluble in aqueous base (with sonication) and slightly soluble in DMSO with heating.[4] For analytical purposes, such as in UPLC methods for impurity profiling, DMSO is often used as the solvent to minimize the hydrolysis of the ester.[2]
Experimental Protocol: pH-Solubility Profiling
A comprehensive understanding of a compound's solubility requires its determination across a range of pH values.
Step-by-Step Methodology:
-
Buffer Preparation: A series of buffers covering the desired pH range (e.g., pH 2 to 10) are prepared.
-
Equilibrium Solubility Determination: An excess amount of this compound is added to each buffer solution in separate vials.
-
Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The resulting saturated solutions are filtered (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UPLC-UV.[10]
-
Data Presentation: The solubility (in mg/mL or mM) is plotted against the pH of the buffer.
Thermal Properties and Stability
The thermal behavior of a compound provides insights into its physical form (crystalline vs. amorphous), purity, and decomposition profile.
Melting Point and Thermal Analysis
The melting point of this compound is reported to be in the range of 170-174 °C.[4] For the parent compound, thermal analysis has shown that it is stable as a hydrate up to approximately 127 °C, and as an anhydrous substance up to 194 °C, after which it melts and decomposes.[11]
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermoanalytical techniques to characterize the thermal properties of a substance.[11][12]
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an aluminum pan.
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The DSC thermogram will show endothermic events such as melting and desolvation, and exothermic events such as decomposition.
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature. The TGA curve provides information on desolvation and decomposition temperatures and stoichiometry.[13]
Chemical Stability and Degradation
This compound, being an ester, is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Methotrexate and methanol. It is also described as hygroscopic, meaning it readily takes up and retains moisture, which can facilitate hydrolysis.[4] The stability of Methotrexate itself is known to be pH-dependent, with degradation catalyzed by buffers.[9] For the 5-methyl ester, it is crucial to store it in a dry and dark environment at low temperatures (e.g., -20°C) to minimize degradation.[4]
Experimental Protocol: Stability Indicating UPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.
Workflow for Stability Study
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology:
-
Method Development: Develop a UPLC method (e.g., using a C18 column with a gradient of acetonitrile and a phosphate buffer at pH 3.0) that separates this compound from Methotrexate and other potential degradation products.[10]
-
Forced Degradation: Subject solutions of the ester to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.
-
Method Validation: Validate the UPLC method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Stability Study: Store samples of this compound under defined storage conditions (e.g., different temperatures and humidities) and analyze them at predetermined time points.
Conclusion: A Framework for Understanding and Application
The esterification of Methotrexate at the 5-position creates a molecule with a distinct physicochemical profile. The increased lipophilicity, altered pH-solubility profile, and susceptibility to hydrolysis are key characteristics that must be understood and quantified for any research or development application. This guide has provided the available data for this compound, and importantly, has outlined the authoritative experimental protocols necessary to generate the data that is currently lacking in the public domain. By following these self-validating systems, researchers can confidently characterize this molecule, paving the way for its use in novel formulations and therapeutic strategies.
References
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate γ-Methyl Ester CAS#: 67022-39-3 [chemicalbook.com]
- 5. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. CN107106485A - Methotrexate preparations - Google Patents [patents.google.com]
- 10. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Methotrexate Using Methotrexate 5-Methyl Ester as a Reference Standard
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methotrexate (MTX) in bulk drug substance and pharmaceutical dosage forms. A key feature of this methodology is the use of Methotrexate 5-methyl ester as the reference standard. This choice is predicated on the specific analytical challenges posed by Methotrexate and its impurities. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering reference standard preparation, detailed chromatographic conditions, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Rationale for this compound as a Reference Standard
Methotrexate is a potent antifolate agent widely used in the treatment of cancer and autoimmune diseases.[1][2] Accurate quantification of MTX is critical for ensuring product quality, safety, and efficacy. HPLC is the predominant analytical technique for this purpose, as stipulated in various pharmacopoeias like the United States Pharmacopeia (USP).[3][4]
The selection of an appropriate reference standard is paramount for the accuracy and reliability of any analytical method. While USP Methotrexate RS is commonly used, this compound serves as a critical impurity and reference compound.[5] Its use as a primary reference standard in specific assays can offer advantages, particularly in methods designed to resolve and quantify closely related impurities. The esterification at the 5-carboxyl group of the glutamate moiety alters its polarity just enough to ensure excellent chromatographic separation from the parent drug and other process-related impurities, making it an ideal marker for system suitability and as a standard for specific quantitative impurity assays.[5] This application note details a method where the 5-methyl ester is employed to ensure peak identification and system performance, leading to a more robust and specific quantification of Methotrexate.
Physicochemical Properties of Reference and Analyte
A thorough understanding of the chemical properties of both the analyte and the reference standard is fundamental to method development.
| Property | Methotrexate[1][6][7] | This compound[8][9] |
| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₁H₂₄N₈O₅ |
| Molecular Weight | 454.44 g/mol | 468.47 g/mol |
| Appearance | Orange-yellow crystalline powder | Solid (Appearance may vary) |
| Solubility | Insoluble in water; soluble in dilute alkali | Soluble in DMSO |
| Storage Conditions | Preserve in tight, light-resistant containers.[4] | Dry, dark, -20°C for long term.[9] |
Experimental Protocol: HPLC Quantification of Methotrexate
This section provides a self-validating, step-by-step protocol for the analysis. The causality behind each step is explained to ensure scientific integrity.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Analyte: Methotrexate Bulk Drug Substance or Finished Product
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dimethyl Sulfoxide (DMSO, ACS Grade)
-
Buffer Reagents: Potassium Dihydrogen Orthophosphate (ACS Grade), Sodium Hydroxide (ACS Grade)
-
Water: Deionized, filtered through a 0.22 µm filter
Instrumentation and Chromatographic Conditions
The method is designed for a standard HPLC system equipped with a UV detector, adhering to the principles outlined in USP General Chapter <621> Chromatography.[3][10][11][12][13]
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | A standard, robust system ensures method transferability. |
| Detector | UV-Vis Detector | Methotrexate has a strong UV absorbance maximum around 303 nm, providing high sensitivity.[14][15] |
| Wavelength | 303 nm | Optimal wavelength for detecting Methotrexate with minimal interference.[14] |
| Column | C18, 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax, Waters Symmetry) | The C18 stationary phase provides excellent retention and resolution for moderately polar compounds like MTX and its ester. The 250 mm length ensures sufficient resolving power. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (8:92, v/v) | This composition provides optimal separation and peak shape. The pH of 6.0 is critical for controlling the ionization state of the acidic and basic functional groups in MTX, thereby ensuring consistent retention times.[14][15] |
| Flow Rate | 1.4 mL/min | Balances analysis time with separation efficiency.[14][15] |
| Injection Volume | 20 µL | A standard volume that provides good signal-to-noise without overloading the column. |
| Column Temperature | 25°C (Ambient) | Ensures stable retention times by mitigating fluctuations in mobile phase viscosity.[14] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Preparation of Solutions
Phosphate Buffer (pH 6.0):
-
Accurately weigh and dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in deionized water to make a 10 mM solution.
-
Adjust the pH to 6.0 ± 0.05 using a dilute Sodium Hydroxide solution.[14][15]
-
Filter the buffer through a 0.22 µm nylon membrane filter before use.
Mobile Phase:
-
Prepare the mobile phase by mixing Acetonitrile and the pH 6.0 Phosphate Buffer in an 8:92 (v/v) ratio.[14][15]
-
Degas the mobile phase for 15 minutes using sonication or an online degasser to prevent pump cavitation and baseline noise.
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the standard, then dilute to the mark with the Mobile Phase. This initial use of DMSO is critical for compounds with limited aqueous solubility.[5] Causality: this compound is readily soluble in DMSO.[9] Diluting with the mobile phase ensures compatibility with the chromatographic system.
Working Standard Solutions (50-150 µg/mL):
-
Perform serial dilutions of the Stock Solution with the Mobile Phase to prepare a series of working standards for the calibration curve. A typical range would be 50, 75, 100, 125, and 150 µg/mL.[14][15]
Sample Preparation (from Bulk Drug):
-
Accurately weigh about 100 mg of Methotrexate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the Mobile Phase to obtain a 1000 µg/mL stock solution.[14]
-
Pipette 10 mL of this stock solution into a 100 mL volumetric flask and dilute to the mark with Mobile Phase to achieve a final concentration of 100 µg/mL.[14]
Chromatographic Procedure Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow from solution preparation to data analysis.
Method Validation Protocol
The developed method must be validated to ensure its suitability for the intended purpose, following the comprehensive guidelines of ICH Q2(R1).[16][17][18][19]
System Suitability
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.[3][4]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the system.[20] |
Validation Parameters
The following parameters must be assessed as part of the full method validation.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).
-
Procedure: Analyze a blank (diluent), the reference standard, the sample, and a sample spiked with known impurities. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure separation from degradation products.[21]
-
Acceptance Criteria: The peak for Methotrexate should be pure and well-resolved from any other peaks.
2. Linearity:
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
-
Procedure: Analyze at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL).[14][15]
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[14]
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[20]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[20]
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. The LOQ should be established with acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as mobile phase pH (±0.2 units), mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.
The following diagram illustrates the relationship between the core validation pillars.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of Methotrexate by HPLC, utilizing this compound as a reference standard. The method is designed to be robust, specific, and accurate. The comprehensive validation plan, based on ICH Q2(R1) guidelines, ensures that the method is reliable and suitable for its intended use in a regulated pharmaceutical environment. Adherence to the described procedures will enable laboratories to achieve consistent and trustworthy results for the quality control of Methotrexate.
References
- 1. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. scienceopen.com [scienceopen.com]
- 6. Methotrexate | 59-05-2 [chemicalbook.com]
- 7. Methotrexate (CAS 59-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. bioglobax.com [bioglobax.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. starodub.nl [starodub.nl]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ajprui.com [ajprui.com]
- 21. ingentaconnect.com [ingentaconnect.com]
Application Note: High-Resolution Separation of Methotrexate and Its Ester Impurities
Abstract
Methotrexate (MTX) is a widely used antifolate drug in the treatment of cancer and autoimmune diseases.[1][2] The presence of process-related impurities or degradation products, particularly its mono- and di-ester forms, can impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for the separation, identification, and quantification of Methotrexate from its closely related ester impurities are critical for quality control and regulatory compliance. This application note presents a detailed guide to the separation of Methotrexate and its common ester impurities, such as Methotrexate 5-methyl ester and Methotrexate dimethyl ester, using state-of-the-art chromatographic techniques.[][4] We provide in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), discuss the rationale behind method development, and offer insights into leveraging Mass Spectrometry (MS) for definitive identification.
Introduction: The Analytical Challenge
Methotrexate's structure includes two highly ionizable carboxylic acid groups, making its solubility and chromatographic retention highly dependent on pH.[4] Its esters, formed at one or both of these carboxylic acid sites, are more hydrophobic and less polar than the parent molecule. While this difference in polarity is the basis for chromatographic separation, the structural similarity between the parent drug and its ester impurities necessitates highly efficient and well-optimized methods to achieve baseline resolution.
The European Pharmacopoeia (EP) lists several impurities, including ester forms like this compound (Impurity H) and Methotrexate dimethyl ester (Impurity J).[] The development of a stability-indicating method—one that can separate the active pharmaceutical ingredient (API) from its degradation products—is paramount. Hydrolysis of ester impurities back to the parent MTX can occur under certain analytical conditions, such as in basic solutions, which complicates accurate quantification. This guide focuses on reversed-phase chromatography, the predominant technique for this application.[1][5][6]
Core Analytical Strategy: Reversed-Phase HPLC/UPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing Methotrexate and its impurities.[5][6] The principle relies on a non-polar stationary phase (typically C18) and a polar mobile phase. Methotrexate, being more polar, elutes earlier than its more non-polar (hydrophobic) ester impurities.
The "Why": Causality in Method Design
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the most common choice due to its excellent hydrophobic selectivity, which is ideal for separating molecules based on differences in polarity.[][5][7] The high surface area and carbon load of modern C18 columns provide the necessary resolving power.
-
Mobile Phase pH Control: This is the most critical parameter. Methotrexate has two pKa values associated with its glutamic acid moiety (pKa1 ≈ 3.8 and pKa2 ≈ 4.8). To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer. An acidic pH (typically between 3.0 and 4.0) is often used.[5][7] At this pH, the carboxylic acid groups are protonated (neutral), increasing the molecule's hydrophobicity and its retention on the C18 column. This controlled ionization state is key to achieving reproducible separation from the less pH-sensitive esters.
-
Organic Modifier (Mobile Phase B): Acetonitrile is frequently preferred over methanol as the organic modifier.[8] Its lower viscosity results in lower backpressure (especially beneficial in UPLC), and it often provides sharper peaks and different selectivity for closely related compounds. A gradient elution, where the concentration of the organic modifier is increased over time, is typically required to first elute the polar parent compound (MTX) and then effectively elute the more strongly retained, non-polar ester impurities within a reasonable timeframe.
-
Detection: Methotrexate has a strong UV absorbance maximum around 302-307 nm.[4][5][7] A Photodiode Array (PDA) detector is highly recommended as it allows for monitoring at multiple wavelengths and provides spectral data that can aid in peak purity assessment and initial identification.
Experimental Workflow and Protocols
The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.
Caption: General workflow for MTX impurity analysis.
Protocol 1: High-Resolution UPLC-UV Method
This Ultra-Performance Liquid Chromatography (UPLC) method is optimized for speed and high resolution, making it ideal for in-process control and final product testing.
A. Equipment and Reagents
-
UPLC System with a PDA Detector (e.g., Waters ACQUITY UPLC)
-
C18 Reversed-Phase UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS Grade)
-
Sodium Dihydrogen Phosphate (Analytical Grade)
-
Phosphoric Acid
-
Deionized Water (>18 MΩ·cm)
-
Methotrexate and impurity reference standards
B. Solutions Preparation
-
Mobile Phase A: Prepare a 20 mM sodium dihydrogen phosphate solution in water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).
-
Standard Solution: Accurately weigh and dissolve Methotrexate RS in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Spiked Suitability Solution: Prepare a solution of Methotrexate (0.5 mg/mL) and spike it with known impurities (e.g., MTX dimethyl ester) at a level relevant to specification limits (e.g., 0.3%).
-
Test Solution: Accurately weigh and dissolve the drug substance sample in the diluent to a final concentration of 0.5 mg/mL. Note: Some studies suggest using DMSO to dissolve MTX to minimize hydrolysis of ester impurities, followed by dilution with the mobile phase.[4]
C. Chromatographic Conditions
| Parameter | Setting |
| Column | C18 RP UPLC, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | 0-1 min: 10% B1-8 min: 10% to 60% B8-8.5 min: 60% to 90% B8.5-9 min: 90% B9-9.1 min: 90% to 10% B9.1-12 min: 10% B (Equilibration) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detection | PDA, 210-400 nm, Extract at 305 nm |
D. System Suitability Test (SST)
-
Inject the Spiked Suitability Solution five times.
-
Resolution: The resolution between the Methotrexate peak and the closest eluting impurity peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Methotrexate peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the peak area of the five replicate injections should be ≤ 2.0%.
The Role of Mass Spectrometry (LC-MS) for Identification
While UV detection is sufficient for quantification, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown peaks and confirming the identity of known impurities.[]
Expertise Insight: By coupling the UPLC system to a mass spectrometer (such as a Q-TOF or Triple Quadrupole), one can obtain the mass-to-charge ratio (m/z) of the eluting compounds.[9][10][11] For example, Methotrexate has a monoisotopic mass of ~454.44 Da. Its dimethyl ester impurity would have a mass of ~482.49 Da (an increase of 28 Da for the two methyl groups replacing two protons). This mass difference provides unambiguous confirmation of the impurity's identity. LC-MS is particularly crucial during forced degradation studies and for characterizing new impurities not listed in pharmacopeias.[]
References
- 1. Separation methods for methotrexate, its structural analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated stability-indicating high-performance thin-layer chromatographic method for the analysis of methotrexate in bulk drug and marketed injection (2017) | Sonali G. Thorat | 2 Citations [scispace.com]
- 4. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and reliable HPLC method for the monitoring of methotrexate in osteosarcoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of Methotrexate 5-Methyl Ester in Human Plasma
Abstract
This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Methotrexate 5-methyl ester in human plasma. This compound, a potential impurity or metabolite of the widely used chemotherapeutic agent Methotrexate, requires precise and sensitive detection for pharmaceutical quality control and metabolic studies. This protocol details a streamlined protein precipitation-based sample preparation, optimized chromatographic separation on a reversed-phase C18 column, and highly selective detection using tandem mass spectrometry. The method is designed to offer high sensitivity, specificity, and throughput, meeting the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for a Dedicated Protocol
Methotrexate (MTX) is a cornerstone of therapy in oncology and autoimmune diseases. Its efficacy and toxicity are closely monitored through therapeutic drug monitoring (TDM).[1] this compound (or γ-methyl ester) is recognized as a potential impurity in Methotrexate drug products and may also arise as a metabolite.[2][3] Given the narrow therapeutic index of Methotrexate, the presence of related compounds must be accurately quantified to ensure patient safety and therapeutic efficacy. The structural similarity between Methotrexate and its 5-methyl ester necessitates a highly selective analytical method to differentiate and quantify them accurately. LC-MS/MS offers unparalleled specificity and sensitivity for this purpose, making it the gold standard for bioanalytical applications.[4][5]
This guide provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the scientific reasoning behind each methodological choice.
The Analytical Challenge: Separating Structurally Similar Compounds
The primary challenge in this analysis is the chromatographic separation of this compound from the parent Methotrexate molecule. The conversion of the gamma-carboxylic acid group of the glutamate moiety to a methyl ester significantly reduces the polarity of the molecule. This alteration in physicochemical properties is the key to their separation.
Predicted Chromatographic Behavior
On a reversed-phase column, such as a C18, where separation is based on hydrophobicity, the less polar this compound is expected to interact more strongly with the stationary phase. Consequently, it will exhibit a longer retention time compared to the more polar parent Methotrexate under identical mobile phase conditions. This principle forms the basis of the developed chromatographic method.
Experimental Workflow: A Step-by-Step Guide
A clear and logical workflow is essential for reproducible results. The following diagram, generated using DOT language, outlines the major steps from sample receipt to data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Methotrexate reference standard
-
Methotrexate-d3 (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Protocol 1: Sample Preparation - Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma, which would otherwise interfere with the analysis.[6]
-
Thaw Samples: Allow plasma samples, calibrators, and quality control (QC) samples to thaw to room temperature.
-
Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Methotrexate-d3 in 50:50 methanol:water) to each tube. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and corrects for matrix effects and variability in ionization.[7]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is an efficient precipitating agent.[8]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters must be carefully optimized for the selective detection of this compound.
A reversed-phase C18 column is ideal for this separation. The gradient elution allows for the efficient removal of early-eluting interferences and the subsequent elution of the analytes of interest.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Rationale for Choices:
-
C18 Column: Provides excellent retention and separation for moderately non-polar compounds like Methotrexate and its ester.
-
Formic Acid: An acidic mobile phase promotes the protonation of the analytes, which is beneficial for positive mode electrospray ionization.[6]
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that both the more polar parent MTX and the less polar methyl ester are well-resolved and elute with good peak shape.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor and product ions are chosen based on the molecular structure of the analytes.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Rationale for Ion Selection:
-
Precursor Ions: The precursor ion for this compound is the protonated molecule [M+H]⁺. With a molecular weight of 468.47 g/mol , the expected m/z is 469.2.[2][6][8][9][10]
-
Product Ions: The fragmentation of Methotrexate typically involves the cleavage of the bond between the benzoyl group and the glutamate moiety, resulting in a characteristic product ion at m/z 308.1.[11] It is highly probable that this compound will undergo a similar fragmentation, losing the methyl-glutamate portion and also producing a stable fragment at m/z 308.1. This hypothesis should be confirmed by infusing the reference standard and performing a product ion scan.
The following diagram illustrates the predicted fragmentation pattern.
Caption: Predicted fragmentation of this compound in the mass spectrometer.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only as good as its validation. The protocol should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[12][13] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Calibration Curve: A calibration curve should be prepared in the biological matrix (plasma) over the expected concentration range. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The effect of the plasma components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Interpretation and Reporting
The concentration of this compound in unknown samples is calculated using the calibration curve generated from the peak area ratios of the analyte to the internal standard. All results should be reported with appropriate units and should fall within the validated range of the assay.
Conclusion: A Foundation for Accurate Analysis
This application note provides a comprehensive, scientifically-grounded LC-MS/MS protocol for the detection of this compound. By explaining the rationale behind the chosen parameters, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific needs. Adherence to rigorous validation standards ensures the generation of reliable and defensible data, which is paramount in both research and regulated environments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 13. Synthesis and characterization of methotrexate polyethylene glycol esters as a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC Method for the Rapid Determination of Methotrexate and its Impurities
Abstract
This application note presents a robust and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of methotrexate (MTX) and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of methotrexate drug substances and products. By leveraging the efficiency of UPLC technology, this protocol offers a significant reduction in analysis time while ensuring excellent resolution and sensitivity for critical impurity profiling, in alignment with pharmacopeial standards.
Introduction: The Criticality of Methotrexate Purity
Methotrexate, a folic acid antagonist, is a cornerstone therapeutic agent for a range of diseases, from cancer to autoimmune disorders like rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cellular replication. The efficacy and safety of methotrexate are intrinsically linked to its purity. Process-related impurities and degradation products can not only reduce the therapeutic efficacy of the drug but may also introduce toxic effects.
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) stipulate strict limits for known and unknown impurities in methotrexate drug substances. For instance, the EP lists several specified impurities (A-L) with individual limits, emphasizing the need for highly selective and sensitive analytical methods. This application note addresses this need by providing a detailed, validated UPLC method that can serve as a powerful tool in any analytical laboratory focused on pharmaceutical quality assurance.
Method Rationale and Experimental Design
The development of this UPLC method was guided by the physicochemical properties of methotrexate and its known impurities. A systematic approach was employed to optimize chromatographic conditions to achieve a rapid and robust separation.
The Choice of Stationary Phase: C18 Chemistry
A C18 reversed-phase column was selected as the stationary phase. This choice is predicated on the hydrophobic nature of the methotrexate molecule and its impurities. The C18 stationary phase provides the necessary retention and selectivity for a broad range of related substances, from the more polar degradation products to the less polar esterified impurities. The use of sub-2 µm particles in the UPLC column is instrumental in achieving high separation efficiency and speed.
Mobile Phase Optimization: pH and Organic Modifier
The mobile phase composition is a critical factor in achieving the desired separation. Methotrexate has multiple pKa values, and controlling the mobile phase pH is essential for consistent retention times and peak shapes. A mobile phase consisting of a phosphate buffer at pH 3.0 and acetonitrile was chosen.[2] The acidic pH ensures that the carboxylic acid functional groups of methotrexate and its impurities are protonated, leading to more reproducible retention on the reversed-phase column. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency, which are advantageous for UPLC systems.[3]
Sample Solvent: Mitigating Hydrolysis
Initial investigations into sample preparation revealed that esterified impurities of methotrexate are susceptible to hydrolysis in aqueous and alkaline solutions. To preserve the integrity of these impurities, Dimethyl Sulfoxide (DMSO) was selected as the sample solvent.[4] DMSO provides excellent solubility for methotrexate and its related compounds while minimizing the risk of sample-induced degradation.
Materials and Methods
Instrumentation and Consumables
-
UPLC System: A Waters ACQUITY UPLC I-Class System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Agilent Zorbax Extend C18, 50 mm x 4.6 mm, 1.8 µm, or equivalent.[2]
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.
-
Chemicals and Reagents:
-
Methotrexate Reference Standard (USP or EP)
-
Methotrexate Impurity Standards (as available)
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Phosphate (AR grade)
-
Phosphoric Acid (AR grade)
-
Dimethyl Sulfoxide (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase A: 20 mM Sodium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Dimethyl Sulfoxide (DMSO).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Methotrexate Reference Standard in DMSO to obtain a concentration of 5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the methotrexate drug substance in a 5 mL volumetric flask with DMSO and dilute to volume.
UPLC Protocol: Step-by-Step
-
System Equilibration: Equilibrate the UPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 2 µL of the sample and standard solutions into the UPLC system.
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 50 | 50 |
| 16.0 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Data Analysis: Identify and quantify impurities in the sample solution by comparing their retention times and peak areas with the methotrexate peak from the standard solution.
Method Validation: A Self-Validating System
The developed UPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.
| Validation Parameter | Results |
| Linearity (r²) | > 0.999 for methotrexate and known impurities[2] |
| Limit of Detection (LOD) | < 0.774 µg/mL for known impurities[2] |
| Limit of Quantification (LOQ) | < 1.03 µg/mL for known impurities[2] |
| Precision (%RSD) | < 9.8% for intra- and inter-day precision[2] |
| Accuracy (% Recovery) | 95.2% to 103% for known impurities[2] |
| Specificity | The method is specific for methotrexate and its impurities, as demonstrated by forced degradation studies. |
Forced Degradation Studies: Ensuring Stability-Indicating Properties
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] These studies expose the drug substance to various stress conditions to generate potential degradation products and ensure that they are well-separated from the main peak and from each other.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve methotrexate in 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve methotrexate in 0.1 N NaOH and heat at 60°C.
-
Oxidative Degradation: Dissolve methotrexate in 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid methotrexate powder to 50°C for 24 hours.
-
Photolytic Degradation: Expose solid methotrexate powder to sunlight and UV light for 24 hours.
After exposure, the stressed samples are diluted with DMSO and analyzed using the developed UPLC method. The results of the forced degradation studies should demonstrate that the method can effectively separate the degradation products from the intact methotrexate peak.
Data Visualization
UPLC Method Workflow
Caption: Workflow of the UPLC method for methotrexate impurity analysis.
Forced Degradation Study Design
Caption: Experimental design for forced degradation studies of methotrexate.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and reliable approach for the determination of methotrexate and its impurities. The method has been validated to be linear, precise, and accurate, and its stability-indicating nature has been confirmed through forced degradation studies. This protocol is a valuable asset for quality control laboratories and research institutions involved in the development and manufacturing of methotrexate, ensuring the safety and efficacy of this vital medication.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 4. Development of Methotrexate Complexes Endowed with New Biological Properties Envisioned for Musculoskeletal Regeneration in Rheumatoid Arthritis Environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methotrexate and Its Esters
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methotrexate (MTX) and its related ester impurities or prodrugs. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in scientific principles and aligned with international regulatory standards, such as the ICH Q2(R1) guidelines.[1][2][3] We will explore the causal logic behind chromatographic parameter selection, from mobile phase pH control to forced degradation studies, ensuring the final method is fit for its intended purpose in both research and regulated environments.
Introduction: The Analytical Challenge
Methotrexate, an antifolate agent, is a cornerstone therapeutic for various cancers and autoimmune diseases.[4][5] Its structure, featuring two carboxylic acid groups, makes it susceptible to esterification, either as a prodrug strategy to enhance permeability or as process-related impurities during synthesis.[4][6] The presence and quantity of these methotrexate esters can significantly impact the drug's efficacy, stability, and safety profile. Therefore, a validated, stability-indicating analytical method that can accurately separate and quantify both the parent drug and its esters is critical for quality control, stability testing, and pharmacokinetic studies.
This guide presents a systematic approach, moving from the foundational principles of method development to a detailed, step-by-step validation protocol that substantiates the method's reliability and scientific integrity.
Foundational Method Development
The goal of method development is to achieve adequate separation (resolution) of the target analytes from each other and from any potential degradants, with good peak shape and a reasonable run time.
Understanding the Analytes
-
Methotrexate (MTX): An amphiprotic molecule with two carboxylic acid groups (pKa values of 4.8 and 5.5) and a basic pteridine moiety.[7] Its retention on a reversed-phase column is highly dependent on the mobile phase pH.
-
Methotrexate Esters (e.g., MTX 5-methylester, MTX dimethyl ester): Esterification of one or both carboxylic acid groups significantly increases the molecule's hydrophobicity.[4][6] Consequently, these compounds will be more strongly retained on a C18 column compared to the parent MTX.
Chromatographic System Selection: The Rationale
-
Column: A C18 (ODS) column is the standard choice for this type of analysis due to its versatility and effectiveness in separating compounds with varying polarity.[8][9] A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Aqueous Component: A buffer is essential to control the pH and ensure consistent ionization of MTX, leading to reproducible retention times. A phosphate or acetate buffer at a concentration of 10-50 mM is common.[3][10][11] A pH of 6.0 is a logical starting point, as it keeps the carboxylic acid groups ionized, promoting good peak shape.[3][10][12]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
Elution Mode: A gradient elution is necessary to resolve the more polar MTX from its significantly more hydrophobic ester derivatives within a practical timeframe. The gradient will start with a lower percentage of organic modifier and ramp up to elute the strongly retained esters.
-
-
Detector: A UV detector is suitable as MTX and its esters have a strong chromophore. The detection wavelength is typically set around 303-307 nm, which corresponds to a UV absorbance maximum for methotrexate, providing high sensitivity.[3][9][10][11][13]
Optimized Protocol: Quantitative Analysis of Methotrexate Esters
This section details the finalized experimental procedure derived from the development phase.
Reagents and Materials
-
Methotrexate Reference Standard
-
Methotrexate Ester Reference Standard(s)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM solution of KH₂PO₄ in HPLC-grade water. Adjust the pH to 6.0 ± 0.05 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Methotrexate reference standard in 25 mL of diluent. This solution should be sonicated to ensure complete dissolution. Prepare separate stock solutions for each ester.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solutions with the diluent to cover the desired concentration range (e.g., 1-150 µg/mL).
Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the validated range (e.g., 100 µg/mL).
-
Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets (e.g., 20). Transfer an amount of powder equivalent to a target amount of MTX into a volumetric flask. Add diluent, sonicate for 30 minutes to extract the drug, and dilute to volume.[10] Centrifuge a portion of this solution, and filter the supernatant through a 0.45 µm syringe filter before injection.[10]
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, UV/PDA Detector, and Autosampler |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer (pH 6.0) B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 303 nm |
| Injection Volume | 10 µL |
Method Validation: A Self-Validating System
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[2] All validation experiments must be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as stipulated by ICH Q2(R1) guidelines.[1][2]
Caption: High-level workflow for HPLC method development, validation, and routine analysis.
System Suitability Testing (SST)
Before starting any validation or sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 100 µg/mL MTX) multiple times (n=5 or 6).
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution five or six consecutive times.
-
Calculate the parameters listed in the table below.
Acceptance Criteria for SST
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0[14] | Ensures peak symmetry, indicating good column performance and lack of active sites. |
| Theoretical Plates (N) | > 2000[14] | Measures column efficiency and its ability to produce narrow peaks. |
| % RSD of Peak Area | ≤ 2.0%[2][15] | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Specificity (Stability-Indicating Property)
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[16][17] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[18][19]
Protocol:
-
Expose the drug substance (in solid or solution form) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4-8 hours.
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (as per ICH Q1B guidelines).
-
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all stressed samples to the target concentration and inject them into the HPLC system.
-
Analyze the chromatograms for any degradation peaks. The peak purity of the analyte peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the analyte peaks (MTX and its esters) and any degradation products.
-
The peak purity angle must be less than the peak purity threshold for the analyte peaks in the stressed samples, confirming spectral homogeneity.
Caption: Interrelationship of core HPLC method validation parameters.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16]
Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration.[1] For an assay, a typical range is 80-120% of the test concentration.[1]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[3][10][12]
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
Example Linearity Data Table
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 150234 |
| 75 | 225890 |
| 100 | 301123 |
| 125 | 376456 |
| 150 | 452011 |
| Regression Output | Value |
| Slope | 3015.6 |
| Y-Intercept | 150.2 |
| r² | 0.9998 |
Accuracy
Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by spike recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) without the drug substance.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[1][15]
Example Accuracy Data Table
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5 | 99.4% | 99.6% |
| 80.0 | 80.1 | 100.1% | ||
| 80.0 | 79.4 | 99.3% | ||
| 100% | 100.0 | 100.5 | 100.5% | 100.3% |
| 100.0 | 99.8 | 99.8% | ||
| 100.0 | 100.6 | 100.6% | ||
| 120% | 120.0 | 119.5 | 99.6% | 99.8% |
| 120.0 | 120.2 | 100.2% | ||
| 120.0 | 119.8 | 99.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[17] It is evaluated at two levels:
-
Repeatability (Intra-day Precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision (Inter-day Ruggedness): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the process on a different day with a different analyst or on a different HPLC system.
-
Calculate the % RSD for the results from both sets of experiments.
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., 5.8 and 6.2).
-
Column Temperature: ± 5 °C (e.g., 35 °C and 45 °C).
-
-
Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptable limits for all tested variations.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantitative determination of Methotrexate and its ester derivatives. By systematically developing the chromatographic conditions based on the physicochemical properties of the analytes and subsequently performing a rigorous validation according to ICH guidelines, the method is proven to be specific, linear, accurate, precise, and robust. This self-validating system ensures data integrity and is suitable for its intended purpose in quality control, stability studies, and other applications within a regulated drug development environment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mastelf.com [mastelf.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scienceopen.com [scienceopen.com]
- 5. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ajprui.com [ajprui.com]
- 9. Simple and reliable HPLC method for the monitoring of methotrexate in osteosarcoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. assayprism.com [assayprism.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols: Methotrexate 5-Methyl Ester in Cell Culture
Introduction: The Rationale for a Prodrug Approach
Methotrexate (MTX) is a cornerstone of chemotherapy and immunology, exerting its effects by potently inhibiting dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5][6] THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, the fundamental building blocks of DNA and RNA.[1][6][7] By competitively binding to DHFR, MTX depletes the intracellular pool of THF, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[2][8][9] This mechanism is particularly effective against the rapidly proliferating cells characteristic of cancer.[1][2]
Despite its efficacy, the therapeutic application of methotrexate is limited by its physicochemical properties. As a hydrophilic, ionized molecule at physiological pH, MTX exhibits poor membrane permeability and relies on active transport systems, such as the reduced folate carrier (RFC1), for cellular entry.[2][10] This can lead to variable drug uptake and contribute to resistance mechanisms.
Methotrexate 5-methyl ester (also known as Methotrexate γ-Methyl Ester) is a lipophilic prodrug of methotrexate designed to circumvent these limitations.[11] By neutralizing one of the carboxyl groups via esterification, the molecule's overall polarity is reduced. This modification facilitates enhanced passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active parent drug, methotrexate, to bind its target, DHFR. This prodrug strategy offers a valuable tool for researchers to study antifolate effects, bypass certain transport-related resistance mechanisms, and investigate the impact of enhanced intracellular drug delivery.
Mechanism of Action & Cellular Processing
The utility of this compound is rooted in its sequential activation pathway, which transforms a cell-permeable prodrug into a potent intracellular enzyme inhibitor.
-
Passive Diffusion : The increased lipophilicity of the methyl ester derivative allows it to bypass the reliance on the reduced folate carrier system and enter the cell via passive diffusion across the lipid bilayer.
-
Intracellular Hydrolysis : Once in the cytoplasm, non-specific intracellular esterases cleave the methyl ester group, converting the prodrug into its active form, methotrexate.
-
DHFR Inhibition : The liberated methotrexate binds with high affinity to the active site of DHFR, preventing the conversion of DHF to THF.[1][4][5]
-
Metabolic Arrest : The resulting THF depletion halts the synthesis of purines and thymidylate, which are essential for DNA replication.[7][8] This leads to an S-phase arrest in the cell cycle and ultimately triggers apoptosis.[2][9]
-
Polyglutamylation : Like the parent drug, the intracellularly generated methotrexate can be polyglutamated by the enzyme folylpolyglutamyl synthase (FPGS).[2][10][12] This process adds glutamate residues, which not only increases the intracellular retention of the drug but also enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[2][10][13]
Caption: Mechanism of this compound Action.
Core Principles & Experimental Considerations
Reagent Handling & Preparation
-
Solubility : this compound is soluble in DMSO.[11] The parent compound, methotrexate, is generally insoluble in water and ethanol but can be dissolved in dilute solutions of alkali hydroxides (e.g., NaOH) or mineral acids.[14][][16]
-
Stock Solution Preparation :
-
Prepare a high-concentration primary stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks), protected from light.[11][16]
-
-
Working Solutions : Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Physicochemical Properties Comparison
| Property | Methotrexate | This compound | Rationale for Difference |
| Molecular Weight | 454.44 g/mol | 468.47 g/mol [11] | Addition of a methyl group (CH₂) |
| Solubility | Insoluble in water; soluble in dilute alkali[14][16] | Soluble in DMSO[11] | Esterification reduces polarity and hydrogen bonding potential. |
| Cellular Uptake | Active Transport (RFC1) & Endocytosis[2][10] | Primarily Passive Diffusion | Increased lipophilicity allows for easier passage through the cell membrane. |
| Activation | Active upon entry | Requires intracellular hydrolysis by esterases | Prodrug design necessitates an activation step. |
Cell Line Selection & Controls
-
Cell Line Choice : The cytotoxic effect of methotrexate is most pronounced in rapidly dividing cells.[1] Therefore, cancer cell lines are common models. It is advantageous to compare cell lines with known differences in RFC1 expression or esterase activity to fully characterize the effects of the prodrug versus the parent compound.
-
Essential Controls :
-
Untreated Control : Cells cultured in medium alone.
-
Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Positive Control (Parent Drug) : Cells treated with a concentration range of standard Methotrexate to compare efficacy and potency.
-
Experimental Protocol: Determining Cytotoxicity (IC50) via MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound by determining its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which generally correlates with cell viability.[17]
Materials
-
Selected adherent or suspension cell line
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (and Methotrexate for comparison)
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[18]
-
Microplate reader (absorbance at 570-590 nm)
Experimental Workflow
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well for adherent lines).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.[17][18]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a series of 2x concentrated working solutions of this compound and Methotrexate by serially diluting the stock solutions in complete culture medium. A typical range might be from 1 nM to 100 µM.
-
Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the appropriate working solution to each well in triplicate. For suspension cells, add 100 µL of the 2x solution directly to the existing 100 µL of medium.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Add 100 µL of solubilization solution to each well.
-
Cover the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[18]
-
Measure the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in blank wells | MTT reagent or medium is contaminated with bacteria/yeast.[17] | Use sterile technique. Filter-sterilize the MTT solution after preparation.[18] |
| Low absorbance readings in all wells | Insufficient cell number; cells are not healthy; insufficient incubation time with MTT. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase MTT incubation time (up to 4 hours).[17] |
| Incomplete dissolution of formazan crystals | Insufficient solubilization solution or mixing. | Increase mixing time on the orbital shaker. Gently pipette up and down to aid dissolution.[18] |
| High variability between replicate wells | Uneven cell seeding; edge effects in the 96-well plate; pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency. |
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of action of methotrexate in cultured L5178Y leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
Application Note: Monitoring Methotrexate 5-Methyl Ester in Patient Urine Samples by LC-MS/MS
<
Introduction
Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic pathway, which involves intracellular conversion to active polyglutamated forms and extracellular degradation to metabolites such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA).[2] Among the lesser-studied but potentially significant metabolites is Methotrexate 5-methyl ester. The formation of esterified impurities of MTX has been noted, and understanding their presence and concentration in biological matrices like urine is crucial for a comprehensive pharmacokinetic profile and could offer insights into drug metabolism and patient adherence.[3][4]
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards required in clinical and research settings, adhering to principles outlined by regulatory bodies such as the FDA and EMA.[5][6][7][8][9]
Scientific Rationale and Methodological Considerations
The quantification of drug metabolites in urine presents unique challenges due to the complex and variable nature of the matrix. LC-MS/MS is the analytical technique of choice for this application, offering superior specificity and sensitivity compared to immunoassays, which are often susceptible to cross-reactivity with structurally related compounds.[10][11][12]
Causality Behind Experimental Choices:
-
Sample Preparation: A critical step to ensure method robustness is the effective removal of matrix components that can interfere with the analysis, a phenomenon known as the matrix effect. While simple "dilute-and-shoot" methods are fast, they are often insufficient for achieving the required sensitivity and can lead to ion suppression or enhancement in the mass spectrometer. Solid-phase extraction (SPE) is employed in this protocol.[3] The choice of a strong cation exchange SPE cartridge is based on the chemical properties of methotrexate and its esters, allowing for effective retention of the analyte and elution with a solvent that disrupts the ionic interaction.[13]
-
Chromatography: Reversed-phase chromatography is utilized to separate this compound from the parent drug, other metabolites, and endogenous urine components. A C18 column is selected for its versatility and proven performance in separating moderately polar compounds.[3] The gradient elution, starting with a high aqueous mobile phase and transitioning to a higher organic content, ensures sharp peak shapes and efficient separation.
-
Mass Spectrometry: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[14] This technique involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion generated through collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing the likelihood of interference from other compounds.
Metabolic Pathway Context
Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.[15][16] Inside the cell, MTX is converted to active polyglutamates (MTXPGs) which have a more potent inhibitory effect.[15] The metabolism of MTX also occurs in the liver, leading to the formation of 7-OH-MTX.[17] The formation of esterified metabolites like the 5-methyl ester is less characterized but represents a potential pathway for drug modification. Monitoring these metabolites can provide a more complete picture of an individual's drug processing capacity.
Experimental Protocol
This protocol is a self-validating system, incorporating quality control (QC) samples at multiple concentration levels to ensure the accuracy and precision of the results.
Materials and Reagents
-
This compound certified reference standard
-
Methotrexate-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium formate
-
Human urine pool (drug-free)
-
Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Methotrexate-d3 in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with appropriate volumes of the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the sample preparation procedure.
Caption: Solid-Phase Extraction Workflow for Urine Samples.
Step-by-Step Protocol:
-
Condition SPE Cartridge: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To a 1 mL aliquot of urine (calibrator, QC, or patient sample), add 50 µL of the internal standard working solution. Vortex for 10 seconds.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
| Example Transition (MTX) | m/z 455.2 -> 308.1 |
Note: The specific MRM transitions for this compound and the internal standard must be optimized empirically.
Method Validation
The analytical method must be validated according to the latest guidelines from regulatory agencies like the FDA and EMA to ensure its suitability for the intended purpose.[5][18][19][20][21]
Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
The following diagram illustrates the logical relationship of the key validation parameters.
References
- 1. Identification of Metabolic Biomarkers in Relation to Methotrexate Response in Early Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bot Verification [validationtechservices.com]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Urine biomonitoring of occupational exposure to methotrexate using a highly sensitive UHPLC-MS/MS method in MRM3 mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. Bioanalytical method validation emea | PPTX [slideshare.net]
- 21. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Methotrexate Impurities
Welcome to the Technical Support Center for the analysis of Methotrexate (MTX) and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) separation. Here, we move beyond simple procedural lists to explain the why behind each recommendation, grounding our advice in established scientific principles and regulatory expectations.
Section 1: Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution Between Methotrexate and its Impurities
Question: My chromatogram shows poor resolution between the main Methotrexate peak and a known impurity. What steps can I take to improve the separation?
Answer:
Poor resolution is a common issue stemming from several factors related to the mobile phase, column, or other chromatographic conditions. A systematic approach is crucial.
Underlying Causes & Corrective Actions:
-
Mobile Phase pH is Suboptimal: Methotrexate and many of its impurities are ionizable compounds.[1][2][3] The pH of the mobile phase dictates their ionization state, which significantly impacts retention on a reverse-phase column. For ionizable analytes, it's best to use a buffer with a pH at least 2 units away from the pKa of the analytes.[4]
-
Action: Carefully adjust the mobile phase pH. For Methotrexate, a slightly acidic pH (e.g., pH 3.0-6.0) is often used to ensure consistent ionization and improve retention and selectivity.[5][6][7][8] Use a calibrated pH meter and ensure the pH of the aqueous portion of the mobile phase is measured before mixing with the organic solvent.[4]
-
-
Inadequate Organic Solvent Strength: The type and concentration of the organic solvent in the mobile phase directly influence the retention and elution of compounds.
-
Action:
-
Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
Gradient Elution: If using a gradient, make the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the resolution of closely eluting compounds.
-
-
-
Incorrect Column Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.
-
Action: If mobile phase optimization is unsuccessful, consider trying a different stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary separation.
-
Workflow for Improving Peak Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing or Fronting
Question: The Methotrexate peak in my chromatogram is showing significant tailing. What is causing this and how can I fix it?
Answer:
Peak asymmetry, such as tailing or fronting, can compromise the accuracy of integration and quantification.[9]
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. | - Use a well-end-capped, high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).- Lower the mobile phase pH to protonate the analyte and minimize interactions. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | - Reduce the injection volume or dilute the sample. | |
| Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet can distort peak shape. | - Flush the column with a strong solvent.- If a void is suspected, replace the column. | |
| Peak Fronting | Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload: Can also manifest as fronting in some cases. | - Dilute the sample. |
Issue 3: Ghost Peaks Appearing in the Chromatogram
Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, especially during gradient runs. Where are they coming from?
Answer:
Ghost peaks are extraneous peaks that can arise from various sources and often appear at consistent retention times in blank runs.
Troubleshooting Ghost Peaks:
-
Isolate the Source:
-
Run a blank gradient (no injection). If the ghost peaks are still present, the source is likely the mobile phase, the HPLC system, or the detector.
-
If the peaks disappear, the source is related to the sample preparation, including the vial, cap, or solvent.
-
-
Common Sources and Solutions:
-
Mobile Phase Contamination: Use only HPLC-grade solvents, salts, and additives.[4] Ensure mobile phase containers are clean.
-
Carryover: This is a significant issue in LC-MS/MS analysis.[10] Implement a robust needle wash protocol, using a solvent strong enough to remove all analytes from the injector.[10]
-
Sample Matrix: If the ghost peaks only appear with sample injections, they may be late-eluting compounds from a previous injection. Increase the run time or add a high-organic wash step at the end of the gradient.
-
Section 2: Frequently Asked Questions (FAQs)
Method Development & Validation
Q1: What are the key parameters to consider when developing a stability-indicating HPLC method for Methotrexate?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[11][12] Key steps include:
-
Forced Degradation Studies: Subject Methotrexate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11][12] The method must be able to resolve the MTX peak from all generated degradant peaks.
-
Specificity/Selectivity: This is a critical first step in method validation.[13] It involves demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13]
-
Linearity and Range: The method must demonstrate linearity across a range of concentrations, typically from the reporting limit to 120-150% of the specification limit for impurities.[13][14][15] A correlation coefficient (r²) of ≥0.995 is generally required.[13]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established to ensure the method is sensitive enough to detect impurities at the required levels.[6][8][13]
-
Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (repeatability) must be demonstrated.[14][15][16]
Q2: What are typical system suitability requirements for a Methotrexate impurity method?
System suitability tests are performed before the analysis to ensure the chromatographic system is performing adequately.[13] While specific criteria can vary, typical parameters include:
-
Resolution: The resolution between Methotrexate and the closest eluting impurity should be greater than 1.5 (or as specified by pharmacopeias like the USP, which may require a resolution of NLT 8.0 between folic acid and methotrexate for system suitability).[5][7]
-
Tailing Factor: The tailing factor for the Methotrexate peak should ideally be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections of a standard solution should be less than 2.0%.[7]
Sample and Mobile Phase Preparation
Q3: What is the best solvent to dissolve Methotrexate and its impurities?
The choice of solvent is critical to avoid degradation of impurities. While dilute ammonia has been used, some esterified impurities of Methotrexate can hydrolyze in basic conditions.[6] For this reason, Dimethyl sulfoxide (DMSO) is often a preferred solvent for dissolving both Methotrexate and its reference standards.[6] The sample should then be diluted in the mobile phase.
Q4: How should I prepare the mobile phase for optimal performance?
-
Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and reagents to minimize baseline noise and ghost peaks.[4]
-
Accurate pH Measurement: As discussed, pH is critical. Measure the pH of the aqueous buffer before adding the organic solvent.
-
Degassing: Degas the mobile phase before use (e.g., by sparging with helium or sonication) to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Proper Mixing: When preparing a premixed mobile phase, measure the individual components accurately with graduated cylinders or volumetric flasks before mixing to account for volume contraction.[4]
Experimental Protocol: System Suitability Test
This protocol outlines the steps for performing a system suitability test based on typical pharmacopeial requirements.
Objective: To verify the resolution and reproducibility of the chromatographic system prior to sample analysis.
Materials:
-
USP Methotrexate Reference Standard (RS)
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Phosphate or Citrate buffer components
-
Mobile Phase (e.g., Acetonitrile and a pH 6.0 buffer solution)[5][7]
Procedure:
-
Prepare the System Suitability Solution:
-
Accurately weigh and dissolve appropriate amounts of USP Methotrexate RS and folic acid in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL for each.[5]
-
-
Set Up the Chromatographic System:
-
Equilibrate the System:
-
Pump the mobile phase through the column until a stable baseline is achieved.
-
-
Perform Injections:
-
Make at least five replicate injections of the System Suitability Solution.
-
-
Evaluate the Results:
Caption: Logic diagram for evaluating system suitability test results.
References
- 1. pjps.pk [pjps.pk]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 7. uspnf.com [uspnf.com]
- 8. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
stability issues of Methotrexate 5-methyl ester in solution
Welcome to the dedicated technical support resource for Methotrexate 5-Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common stability challenges encountered when working with this compound in solution. Our goal is to ensure the integrity of your experiments through a deep understanding of the molecule's chemical behavior.
Introduction to this compound Stability
This compound is a key derivative of methotrexate, often used in research and development. As with many esterified compounds, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway of concern is hydrolysis, which is significantly influenced by the choice of solvent, pH, temperature, and exposure to light. This guide will walk you through the most common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway for this compound is hydrolysis of the methyl ester bond, which converts the compound back to its parent, Methotrexate. This reaction is typically catalyzed by acidic or basic conditions. Additionally, like its parent compound, this compound is susceptible to photodegradation and thermal degradation, which can lead to the formation of various impurities.
Q2: I'm seeing a new peak in my chromatogram that corresponds to Methotrexate. What is happening?
The appearance of a peak corresponding to Methotrexate is a strong indicator of the hydrolysis of the 5-methyl ester. This is a common issue, especially when using aqueous buffers or protic solvents. The rate of hydrolysis is highly dependent on the pH of the solution.
Q3: How does pH affect the stability of this compound?
The stability of the ester is significantly influenced by pH. Both acidic and, more notably, alkaline conditions can accelerate the rate of hydrolysis. It has been observed that even dilute ammonia solutions can cause hydrolysis of esterified impurities of methotrexate[1]. Therefore, maintaining a neutral pH is crucial for minimizing degradation.
Q4: What is the recommended solvent for dissolving this compound to ensure stability?
For short-term use, dissolving this compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended to minimize hydrolysis[1][2]. For cell culture experiments, where aqueous media are necessary, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium immediately before use.
Q5: How should I store my stock solutions of this compound?
For optimal stability, stock solutions of this compound in an anhydrous solvent like DMSO should be stored at -20°C or lower and protected from light[3]. It is also recommended to store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Q6: My solution of this compound has changed color. Is it still usable?
A change in color can be an indication of degradation. Methotrexate and its derivatives are known to be sensitive to light, and photodegradation can lead to the formation of colored impurities[4][5]. If you observe a color change, it is highly recommended to analyze the purity of the solution by a suitable analytical method, such as HPLC or UPLC, before proceeding with your experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Rapid appearance of a Methotrexate peak in HPLC/UPLC analysis. | Hydrolysis of the methyl ester. This is likely due to the presence of water and/or a non-neutral pH in your solvent or solution. | Solvent Selection: Switch to an anhydrous aprotic solvent like DMSO for your stock solution. This minimizes the presence of water, a key reactant in hydrolysis[1][2]. pH Control: If an aqueous solution is necessary, use a well-buffered system at a neutral pH. Avoid acidic or basic conditions which catalyze the hydrolysis reaction[6][7]. |
| Decreasing concentration of this compound over time, even when stored correctly. | Slow hydrolysis or degradation. Even under optimal conditions, some degradation can occur over extended periods. | Fresh Preparations: For sensitive experiments, prepare fresh solutions from solid material. Re-analysis: Always re-analyze the concentration and purity of your stock solutions if they have been stored for an extended period. |
| Presence of multiple unknown peaks in the chromatogram. | Photodegradation or thermal degradation. Exposure to light, especially UV light, or elevated temperatures can cause complex degradation pathways[4][8][9]. | Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect from light[10][11]. Temperature Control: Maintain solutions at the recommended storage temperature (-20°C or below) and avoid prolonged exposure to room temperature[3]. |
| Poor solubility or precipitation of the compound. | Inappropriate solvent or concentration. Methotrexate and its esters have limited solubility in aqueous solutions at neutral pH[12][13]. | Solvent System: Use DMSO for initial dissolution to prepare a high-concentration stock. pH Adjustment: For aqueous solutions, solubility can be increased in slightly alkaline or acidic solutions, but be aware of the increased risk of hydrolysis. The use of co-solvents may also be explored. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Sterile, disposable syringes and needles
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of the solid compound in a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or below.
Protocol 2: High-Performance Liquid Chromatography (UPLC) for Purity Assessment
This protocol provides a general guideline for assessing the purity of a this compound solution and detecting the presence of Methotrexate as a degradation product.
Instrumentation and Columns:
-
An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
A suitable reversed-phase C18 column (e.g., Agilent Zorbax Extend C-18, 50 mm × 4.6 mm, 1.8 µm)[1].
Mobile Phase and Gradient:
-
Mobile Phase A: 20 mM Sodium dihydrogen phosphate in water, adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate this compound from Methotrexate and other impurities. The specific gradient will need to be optimized for your system and column.
Procedure:
-
Prepare your mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition.
-
Dilute a sample of your this compound solution in a suitable solvent (e.g., DMSO or the initial mobile phase).
-
Inject the sample onto the UPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 305 nm)[2][14].
-
Identify and quantify the peaks corresponding to this compound and Methotrexate by comparing their retention times and UV spectra with those of reference standards.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scienceopen.com [scienceopen.com]
Technical Support Center: Protocol for Improving Methotrexate 5-Methyl Ester Synthesis Yield
Welcome to the technical support center for the synthesis of Methotrexate 5-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to optimize your synthesis protocol and improve yields.
I. Overview of this compound Synthesis
This compound is a derivative of Methotrexate, a widely used antifolate drug in cancer chemotherapy and for autoimmune diseases.[1][2][3][4] The esterification at the 5-carboxyl group of the glutamate moiety can modify the physicochemical properties of the parent drug, potentially influencing its solubility, permeability, and pharmacokinetic profile.
The synthesis of this compound typically involves the esterification of Methotrexate. While seemingly straightforward, this reaction can be fraught with challenges, leading to suboptimal yields and the formation of impurities. This guide will delve into the critical aspects of the synthesis to help you navigate these challenges effectively.
Reaction Pathway Overview
The synthesis generally proceeds via the reaction of Methotrexate with a methylating agent in a suitable solvent system. The choice of reagents and reaction conditions is paramount to achieving a high yield of the desired mono-ester while minimizing the formation of the di-ester and other side products.
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors, often related to reaction conditions, reagent quality, and the inherent challenges of selective mono-esterification.
-
Incomplete Reaction: The esterification of Methotrexate's carboxylic acids can be slow. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material.
-
Causality: The carboxyl groups of Methotrexate are not equally reactive. The α-carboxyl group is generally more sterically hindered than the γ-carboxyl group (at the 5-position). Achieving complete and selective esterification at the desired position requires careful optimization of reaction kinetics.
-
Solution: Monitor the reaction progress using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).[5][6][] This will allow you to determine the optimal reaction time. Consider a modest increase in temperature, but be mindful of potential degradation.
-
-
Side Reactions: The formation of the di-methyl ester is a common side reaction that consumes both the starting material and the desired product, thereby reducing the overall yield of the mono-ester.[5][8]
-
Causality: Both carboxylic acid groups on the glutamate residue of Methotrexate can be esterified. The relative rates of mono- and di-esterification are influenced by the stoichiometry of the reagents and the reaction conditions.
-
Solution: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the reaction, but a large excess will favor the formation of the di-ester.
-
-
Degradation of Methotrexate: Methotrexate is susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to light.[9][10]
-
Causality: The pteridine ring in Methotrexate is sensitive to pH extremes and photodegradation. Degradation products will not participate in the desired reaction, leading to a lower yield.
-
Solution: Conduct the reaction under inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. If using an acid catalyst, opt for milder acids or control the pH carefully. A patent for Methotrexate synthesis suggests maintaining a pH below 9 during certain steps to prevent hydrolysis and racemization.[11][12]
-
Q2: I am observing a significant amount of di-ester impurity. How can I improve the selectivity for the 5-methyl ester?
A2: Achieving high selectivity for the 5-mono-ester is a key challenge. The following strategies can help:
-
Stoichiometric Control: This is the most critical parameter.
-
Protocol: Start with a 1:1 molar ratio of Methotrexate to the methylating agent. Gradually increase the amount of the methylating agent in small increments (e.g., 1.1, 1.2 equivalents) while monitoring the product distribution by HPLC.
-
Rationale: By limiting the amount of the methylating agent, you can favor the formation of the mono-ester.
-
-
Choice of Esterification Method: Different methods offer varying degrees of selectivity.
-
Fischer Esterification (Acid-Catalyzed): Using methanol as both the solvent and reagent with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is a common method. However, it can be difficult to control the selectivity.
-
Alkyl Halide with a Weak Base: Reacting Methotrexate with an alkyl halide (e.g., methyl iodide) in the presence of a mild, non-nucleophilic base (e.g., cesium carbonate) in a polar aprotic solvent like DMSO can offer better control.[13]
-
Causality: The base deprotonates the more acidic carboxylic acid, creating a carboxylate that is more nucleophilic and reactive towards the alkyl halide. The differential acidity of the two carboxyl groups can be exploited to achieve selectivity.
-
-
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification is crucial for obtaining a high-purity product and accurately assessing the reaction yield.
-
Chromatographic Methods:
-
Preparative Thin-Layer Chromatography (TLC): This can be an effective method for small-scale purification. A mobile phase containing methanol may be necessary to move the ester from the origin on a silica gel plate.[14]
-
Column Chromatography: Silica gel column chromatography is a standard technique. A gradient elution system, for example, starting with a less polar solvent and gradually increasing the polarity (e.g., with a mixture of dichloromethane and methanol), can separate the starting material, mono-ester, and di-ester.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.2% formic acid) and an organic modifier (e.g., acetonitrile) is often used.[]
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method. This often involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization. A patent on Methotrexate purification describes precipitating the product by adjusting the pH.[15][16]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A4: Proper analytical monitoring is the cornerstone of a successful synthesis.
-
Reaction Monitoring:
-
HPLC with UV Detection: This is the most widely used technique for monitoring the progress of the reaction.[5][6] It allows for the quantification of the starting material, product, and major byproducts. A typical wavelength for detection is in the range of 302-400 nm.[6]
-
TLC: A quick and easy way to qualitatively assess the reaction progress.
-
-
Product Characterization:
-
HPLC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the purity and confirms the molecular weight of the product.[][17]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized ester and ensuring the methyl group is at the desired 5-position.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to identify the presence of the ester functional group.
-
III. Optimized Protocol for this compound Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Methotrexate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl iodide
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve Methotrexate (1 equivalent) in anhydrous DMSO.
-
Add cesium carbonate (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
-
Esterification:
-
Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC or TLC every 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the final product using HPLC-MS, NMR, and FT-IR.
-
Caption: Workflow for the optimized synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q: Can I use methanol and a strong acid for this synthesis? A: Yes, this is a classic Fischer esterification approach. However, it often leads to a mixture of the 5-mono-ester, 1-mono-ester, and the di-ester, making purification challenging and potentially lowering the yield of the desired product. The method using an alkyl halide and a mild base generally offers better control and selectivity.
Q: What is the stability of the final product, this compound? A: Like Methotrexate, the 5-methyl ester derivative is likely sensitive to hydrolysis, especially under basic or strongly acidic conditions. It is also advisable to protect it from light. For long-term storage, it should be kept in a cool, dry, and dark place. Some studies indicate that Methotrexate solutions can be stable for extended periods under specific conditions.[9]
Q: Are there any specific safety precautions I should take? A: Methotrexate is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[18][19][20][21][22] All manipulations should be performed in a certified chemical fume hood. Methyl iodide is toxic and a suspected carcinogen; handle it with extreme care.
V. Data Summary Table
| Parameter | Recommended Condition/Method | Rationale |
| Esterification Method | Alkyl halide (e.g., MeI) with a mild base (e.g., Cs₂CO₃) | Improved selectivity for mono-esterification. |
| Solvent | Anhydrous polar aprotic (e.g., DMSO) | Good solubility for Methotrexate and reagents. |
| Stoichiometry | Near 1:1 ratio of MTX to methylating agent | Minimizes di-ester formation. |
| Temperature | Room temperature | Balances reaction rate with minimizing degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation. |
| Reaction Monitoring | HPLC with UV detection | Quantitative analysis of reaction components. |
| Purification | Silica gel column chromatography or preparative HPLC | Effective separation of products and impurities. |
| Characterization | HPLC-MS, NMR, FT-IR | Confirms identity, purity, and structure. |
VI. References
-
Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PubMed Central. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Different Analytical Methodology for The Analysis of Methotrexate. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-8.
-
Piper, J. R., & Montgomery, J. A. (1977). U.S. Patent No. 4,080,325. Washington, DC: U.S. Patent and Trademark Office.
-
Methotrexate Side Effects: Common, Severe, Long Term - Drugs.com. (2024, February 23). Retrieved January 4, 2026, from --INVALID-LINK--
-
Piper, J. R., & Montgomery, J. A. (1978). Canada Patent No. CA1077477A.
-
Methotrexate (oral route) - Side effects & dosage - Mayo Clinic. (2025, December 1). Retrieved January 4, 2026, from --INVALID-LINK--
-
Summary of stability of Methotrexate Under Various Storage Conditions (n=5). (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Methotrexate: Uses and Side Effects - Cleveland Clinic. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Pharmaceuticals, 14(3), 239.
-
Moura, L. D. F., et al. (2018). Novel formulation of a methotrexate derivative with a lipid nanoemulsion. International Journal of Nanomedicine, 13, 6189–6202.
-
The 10 Methotrexate Side Effects You Should Know About - GoodRx. (2022, June 13). Retrieved January 4, 2026, from --INVALID-LINK--
-
WO 2012/074496 A1. (2012). Process for the preparation of methotrexate dicyanomethyl ester.
-
Side effects of methotrexate - NHS. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia. (2020, January 6). Retrieved January 4, 2026, from --INVALID-LINK--
-
CN109641905B - Process for purifying methotrexate or salt thereof - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - ScienceOpen. (2019, June 20). Retrieved January 4, 2026, from --INVALID-LINK--
-
US4224446A - Process for the production of methotrexate - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
methotrexate:hemically known as N424diamino-6 Pride. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method - NIH. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Separation methods for methotrexate, its structural analogues and metabolites | Request PDF - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from --INVALID-LINK--
-
methotrexate- ¦-methyl-ester | MedChemExpress (MCE) Life Science Reagents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Rosowsky, A. (1973). Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification. Journal of Medicinal Chemistry, 16(10), 1190–1193.
-
methotrexate- | MedChemExpress (MCE) Life Science Reagents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Methotrexate and Impurities - BOC Sciences. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
CN107698592A - A kind of purifying process of methotrexate (MTX) salt - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
APPLICATION NUMBER: - 214121Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov. (2020, August 4). Retrieved January 4, 2026, from --INVALID-LINK--
-
Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBI Journal. (2024, September 11). Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System - J-Stage. (1989, March 30). Retrieved January 4, 2026, from --INVALID-LINK--
-
pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Publishing. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Methotrexate - StatPearls - NCBI Bookshelf - NIH. (2024, December 11). Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 10. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 12. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. CN109641905B - A kind of purification process of methotrexate or its salt - Google Patents [patents.google.com]
- 16. CN107698592A - A kind of purifying process of methotrexate (MTX) salt - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. Methotrexate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. The 10 Methotrexate Side Effects You Should Know About - GoodRx [goodrx.com]
- 22. Side effects of methotrexate - NHS [nhs.uk]
Navigating the Matrix: A Technical Support Guide to Overcoming Matrix Effects in LC-MS/MS Analysis of Methotrexate 5-Methyl Ester
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for troubleshooting and overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methotrexate 5-methyl ester. Structured in a practical question-and-answer format, this guide provides field-proven insights and detailed protocols to ensure the accuracy, precision, and reliability of your analytical data.
Troubleshooting Guide: From Common Problems to Robust Solutions
This section addresses specific, frequently encountered issues during the analysis of this compound, offering a logical workflow to diagnose and resolve them effectively.
Problem 1: I'm observing significant ion suppression and poor, asymmetric peak shapes for this compound. What are the likely causes and how can I fix this?
Answer:
Significant ion suppression and distorted peak shapes are classic indicators of matrix effects.[1][2][3] This phenomenon occurs when co-eluting endogenous components from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[1][3][4] In biological matrices such as plasma or tissue homogenates, the primary culprits are often phospholipids, which are notorious for causing ion suppression.[5][6]
Diagnostic Workflow & Solutions:
-
Confirm the Presence of Matrix Effects: A post-column infusion experiment is a definitive method to visualize the impact of your matrix.[2][7][8]
-
Protocol: Post-Column Infusion:
-
Set up a continuous infusion of a standard solution of this compound into the mass spectrometer, teeing it in after the analytical column.
-
While infusing, inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of your analyte. A significant drop in the signal at a specific retention time indicates the presence of an ion-suppressing matrix component eluting from the column.[2][8]
-
-
-
Optimize Sample Preparation to Remove Interferences: The most effective strategy to combat matrix effects is to remove the interfering substances before they reach the LC-MS/MS system.[7][9][10]
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient for removing phospholipids and other interfering small molecules.[9][11]
-
Liquid-Liquid Extraction (LLE): LLE can be effective, but requires careful optimization of the solvent system to ensure efficient extraction of this compound while minimizing the co-extraction of matrix components.[9][12]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and recommended technique for sample cleanup.[11][13] For phospholipid removal, consider using a mixed-mode or a specialized phospholipid removal SPE sorbent.[6][14]
-
Recommended Protocol: Phospholipid Removal SPE (HybridSPE® or similar)
-
Precipitate Proteins: Add 3 parts of 1% formic acid in acetonitrile to 1 part of plasma/serum sample. Vortex to mix.
-
Load: Place the SPE cartridge or plate in the collection vessel. Load the entire supernatant from the previous step onto the SPE sorbent.
-
Elute: Apply a gentle vacuum or positive pressure. The analyte (this compound) will pass through into the collection plate, while phospholipids are retained by the sorbent via a selective Lewis acid-base interaction.[6][14]
-
Evaporate and Reconstitute: Evaporate the collected eluate to dryness and reconstitute in a mobile phase-compatible solution.
-
-
-
-
Enhance Chromatographic Separation: If sample preparation improvements are not entirely sufficient, optimizing your chromatographic method can physically separate the analyte from the interfering matrix components.[7][10]
-
Increase Resolution: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to improve separation efficiency.
-
Gradient Optimization: Adjust the gradient slope, particularly around the elution time of your analyte. A shallower gradient can effectively resolve the analyte from co-eluting matrix components.
-
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Problem 2: My quantitative results for this compound are inconsistent, with high variability between replicate injections of the same sample.
Answer:
Inconsistent quantitative results, particularly high coefficients of variation (%CV > 15%), often indicate inadequate compensation for matrix effects and other experimental variables.[15] The selection and use of an appropriate internal standard (IS) are paramount in addressing this issue.
Diagnostic Workflow & Solutions:
-
Evaluate Your Internal Standard Strategy: The gold standard for quantitative LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard of your analyte (e.g., Methotrexate-d3).[16][17][18][19][20] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thereby providing the most accurate correction.[7] If you are using a structural analog, it may have different chromatographic behavior and ionization efficiency, leading to poor compensation.[21]
-
Ensure Consistent Internal Standard Addition: The IS must be added at a consistent concentration to all samples, calibrators, and quality controls as early as possible in the sample preparation workflow. This ensures it accounts for variability in both extraction recovery and matrix effects.
-
Re-evaluate Sample Preparation Consistency: Inconsistent sample preparation can introduce varying levels of matrix components into the final extracts, leading to variable matrix effects and, consequently, inconsistent results.
-
Utilize automated liquid handlers to minimize pipetting errors.
-
Ensure thorough and consistent vortexing at each stage of the extraction process.
-
Data Comparison: Impact of Internal Standard Choice on Precision
| Internal Standard Type | Typical %CV for Replicate Injections | Rationale for Performance |
| No Internal Standard | > 20% | No correction for variability in sample preparation or matrix effects. |
| Structural Analog IS | 10-20% | May not co-elute perfectly and may be affected differently by the matrix. |
| Stable Isotope Labeled IS | < 10% | Co-elutes and experiences identical matrix effects, providing the most accurate correction.[16][22] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and best practices for mitigating matrix effects in the analysis of this compound.
Q1: What exactly are matrix effects, and why are they a major concern in LC-MS/MS bioanalysis?
Answer:
Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][23][24] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and unreliable quantification.[23][24] In bioanalytical methods, which deal with complex matrices like plasma, blood, or urine, matrix effects are a significant challenge to achieving robust and reproducible results.[9][10]
Mechanism of Ion Suppression in Electrospray Ionization (ESI):
Caption: The mechanism of ion suppression in the ESI source.
Q2: Why are phospholipids particularly problematic for the analysis of this compound in biological samples?
Answer:
Phospholipids are a major component of cell membranes and are therefore abundant in biological matrices like plasma.[5] They are amphipathic, possessing both a polar head group and a non-polar tail. In reversed-phase chromatography, which is commonly used for the analysis of moderately polar compounds like this compound, phospholipids tend to elute over a broad range in the middle of the organic gradient. This often leads to their co-elution with many target analytes.[5] Due to their high concentration and ease of ionization in ESI sources, they can significantly suppress the signal of the analyte of interest.[5][6]
Q3: How do I formally validate my LC-MS/MS method for matrix effects in accordance with regulatory guidelines?
Answer:
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide clear guidance on the validation of bioanalytical methods.[25][26][27] To properly assess matrix effects, you should prepare samples in at least six different individual lots of the blank matrix.[25][27] The matrix factor (MF) should be calculated for each lot by comparing the peak area of the analyte spiked into the extracted matrix to the peak area of the analyte in a neat solution at the same concentration.[28] The internal standard-normalized MF is then calculated to assess the ability of the IS to compensate for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different lots should not exceed 15%.[24][27]
Experimental Protocol: Matrix Factor Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix from at least six different sources. Spike the analyte and IS into the final extract.
-
-
Analyze the samples via the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the Analyte and IS:
-
MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
-
Assess Variability: Calculate the mean and %CV of the IS-Normalized MF across the different lots of the matrix. The %CV should be ≤15%.[24][27]
References
- 1. providiongroup.com [providiongroup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. scienceopen.com [scienceopen.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. fda.gov [fda.gov]
- 28. tandfonline.com [tandfonline.com]
addressing peak tailing in the chromatography of Methotrexate esters
Technical Support Center: Methotrexate Esters Chromatography
A Guide to Diagnosing and Resolving Peak Tailing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic analysis of Methotrexate (MTX) and its esters. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, during their liquid chromatography experiments. Here, we will explore the underlying causes of this common problem and provide systematic, field-proven troubleshooting strategies to restore optimal peak shape and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my Methotrexate ester analysis?
Peak tailing refers to an asymmetrical peak shape where the latter half of the peak is drawn out, creating a "tail." This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered significant tailing.
This is a critical issue in quantitative analysis for several reasons:
-
Inaccurate Integration: Tailing peaks are difficult for chromatography data systems to integrate consistently and accurately, leading to errors in quantitation.
-
Poor Resolution: The tail of a major peak can obscure smaller, adjacent peaks, making it impossible to resolve and quantify impurities or related compounds.
-
Reduced Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, compromising the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: I'm seeing significant tailing with my MTX ester peaks. What is the most likely cause?
The most common cause of peak tailing for amine-containing, ionizable compounds like Methotrexate and its esters is secondary ionic interactions with the stationary phase. Specifically, the positively charged amine groups on the MTX molecule can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of traditional silica-based reversed-phase columns. This strong, non-ideal retention mechanism leads to the tailing phenomenon.
Systematic Troubleshooting Guide
Peak tailing can arise from multiple sources, including the column, mobile phase, sample, or HPLC system itself. The following guide provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step process for identifying and fixing the cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
In-Depth Analysis & Solutions
The Role of the Mobile Phase: pH and Additives
The mobile phase is your most powerful tool for controlling peak shape.
Mechanism of the Problem: Methotrexate contains carboxylic acid groups and amine functionalities, making its net charge highly dependent on pH. At a mid-range pH, the molecule can be zwitterionic, but the primary amine groups are easily protonated (positively charged). These positive charges interact strongly with ionized, acidic silanol groups (Si-O⁻) on the silica surface of the column packing, which are prevalent at pH levels above 3-4.[1][2][3] This secondary ionic interaction is a different, slower retention mechanism than the primary reversed-phase (hydrophobic) mechanism, causing the observed peak tailing.[4]
Solution:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5 - 3.5), the vast majority of surface silanol groups will be protonated (Si-OH) and thus neutral.[3][5] This eliminates the ionic interaction site, forcing retention to occur primarily through the intended hydrophobic mechanism and dramatically improving peak symmetry.[3][5]
-
Use a Competing Base: If operating at a low pH is not feasible for your separation, adding a small, basic "silanol suppressor" like Triethylamine (TEA) to the mobile phase is a classic strategy.[5][6][7] The protonated TEA will preferentially interact with the ionized silanol sites, effectively shielding the analyte from these secondary interactions.[6]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can also help to mask residual silanol activity and maintain a consistent pH on the column surface, which can improve peak shape.[5]
The Impact of the Stationary Phase (Column)
Not all C18 columns are created equal. The choice of column is critical.
Mechanism of the Problem: Older "Type A" silica columns have a higher concentration of acidic, active silanol groups and are more prone to causing tailing with basic compounds.[2] Furthermore, columns can become contaminated over time with strongly retained sample components that act as new active sites for secondary interactions. A physical void at the column inlet can also disrupt the sample path and cause peak distortion.[3][8][9]
Solution:
-
Use a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns are synthesized from higher purity silica with fewer metal impurities and are more extensively "end-capped."[2][5] End-capping is a process where the silica surface is chemically treated to convert most of the accessible silanol groups into less reactive siloxane bridges, effectively shielding them. This results in significantly better peak shapes for basic compounds like MTX esters.[3]
-
Column Washing: If you suspect contamination, a rigorous column wash procedure can restore performance. This typically involves flushing the column with a series of strong solvents.
Sample and System Effects
Sometimes the problem lies outside of the column and mobile phase chemistry.
Mechanism of the Problem:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and can cause distorted or split peaks.[8][9]
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a non-linear relationship between concentration and retention, which often manifests as peak tailing.[10][11]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and the detector can cause the peak to broaden and tail, independent of any chemical interactions.[1][5][8]
Solution:
-
Match Injection Solvent: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Check for Overload: Reduce the concentration of your sample or the injection volume by a factor of 5 or 10. If the peak shape improves and the tailing factor decreases, you were overloading the column.
-
Optimize System Plumbing: Use tubing with a small internal diameter (e.g., 0.125 mm or 0.005") and keep the lengths between the injector, column, and detector to an absolute minimum.
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to finding the optimal mobile phase pH to minimize tailing.
-
Prepare Buffers: Prepare identical mobile phases buffered at different pH values. For example, using a 25 mM phosphate buffer, prepare solutions at pH 7.0, 4.5, 3.5, and 2.8.
-
Equilibrate System: Start with the highest pH. Flush the system and column with at least 20 column volumes of the pH 7.0 mobile phase until the backpressure is stable.
-
Inject Standard: Inject a standard solution of your Methotrexate ester. Record the chromatogram and calculate the Tailing Factor (Tf).
-
Decrease pH: Switch to the pH 4.5 mobile phase. Equilibrate the system thoroughly (at least 20-30 column volumes).
-
Repeat Injection: Inject the same standard solution and record the Tf.
-
Continue: Repeat steps 4 and 5 for pH 3.5 and 2.8.
-
Analyze Data: Compare the tailing factors obtained at each pH level to determine the optimal condition.
Table 1: Example Data from pH Optimization
| Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | 5.8 | 2.1 | Severe Tailing |
| 4.5 | 6.5 | 1.6 | Moderate Tailing |
| 3.5 | 7.2 | 1.2 | Acceptable Symmetry |
| 2.8 | 7.9 | 1.05 | Excellent Symmetry |
Protocol 2: Addition of a Competing Base (TEA)
Use this protocol if you cannot operate at a low pH.
-
Prepare Mobile Phase: Prepare your standard mobile phase (e.g., buffered at pH 6.0).
-
Inject Control: Analyze your MTX ester standard with this mobile phase to get a baseline tailing factor.
-
Prepare Modified Mobile Phase: To the aqueous component of your mobile phase, add Triethylamine (TEA) to a final concentration of 0.1% (v/v). Ensure the pH is readjusted to the original value (e.g., 6.0) with an acid like phosphoric acid.
-
Equilibrate and Inject: Flush the system with the TEA-containing mobile phase and inject the standard again.
-
Compare: The peak shape should be significantly improved. Note that TEA can sometimes alter the retention time and may slightly increase UV background noise.
Diagram: Mechanism of Tailing and Mitigation
This diagram illustrates how a competing base shields the analyte from active silanol sites.
Caption: How a competing base (TEA) blocks silanol interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Limit of Detection for Methotrexate 5-Methyl Ester
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methotrexate 5-methyl ester. This guide is designed to provide expert-driven, actionable solutions for a common and critical challenge: improving the analytical limit of detection (LOD). Achieving a low LOD is paramount for accurate pharmacokinetic studies, impurity profiling, and residual analysis. This document moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to diagnose and resolve sensitivity issues in your own assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding assay sensitivity for methotrexate and its analogues.
Q1: What is a realistic Limit of Quantification (LOQ) to aim for with modern instrumentation?
The achievable Limit of Quantification (LOQ) for methotrexate (MTX) and its esters is highly dependent on the analytical method. For highly sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), LOQs in the low ng/mL or even sub-ng/mL range are commonly reported.[1][2][3] For instance, validated LC-MS/MS methods have achieved LOQs of 0.49 ng/mL in rat plasma and even lower in less complex matrices.[1] Immunoassays or HPLC-UV methods will typically have significantly higher LOQs.[3][4] For this compound, which may be an impurity or metabolite, targeting a similar LC-MS/MS performance is a sound objective.
Q2: My signal-to-noise ratio is poor. What is the very first thing I should check?
Before diving into complex method redevelopment, always rule out simple issues. A sudden drop in sensitivity is often not due to the core method chemistry but to system-level problems.[5] First, prepare a fresh, known concentration of your analytical standard and inject it. If the response for this standard is also low, the issue likely lies with the instrument (e.g., dirty ion source, system leak, failing detector). If the standard looks good, the problem is almost certainly related to your sample preparation or matrix effects.[5]
Q3: Is LC-MS/MS the only way to achieve low detection limits for this compound?
While LC-MS/MS is the gold standard for both sensitivity and specificity, other methods can be optimized.[6] HPLC with fluorescence detection, for example, can offer excellent sensitivity for compounds that are naturally fluorescent or can be derivatized.[7][8] Methotrexate itself has native fluorescence that can be exploited.[7][8] However, for a non-fluorescent ester in a complex biological matrix, achieving the picogram-level sensitivity of a modern triple quadrupole mass spectrometer with other techniques is exceptionally challenging.
Q4: How critical is sample preparation for improving the LOD?
It is arguably the most critical factor. A mass spectrometer's sensitivity is directly impacted by the cleanliness of the sample. A "dirty" sample, containing high levels of phospholipids, salts, and proteins, will cause ion suppression, where the matrix components compete with the analyte for ionization, drastically reducing its signal.[3] An effective sample preparation strategy not only cleans the sample but can also concentrate the analyte, providing a dual benefit for lowering the LOD.[4][9]
Section 2: Systematic Troubleshooting Workflow
When faced with a poor LOD, a systematic approach is crucial. Randomly changing parameters is inefficient and can obscure the root cause. The following workflow provides a logical decision path to identify and resolve the issue.
Caption: A decision tree for troubleshooting poor Limit of Detection (LOD).
Section 3: Deep-Dive Troubleshooting Guides
Optimizing Sample Preparation: From 'Good Enough' to 'Excellent'
The goal of sample preparation is twofold: remove interfering matrix components and, if possible, concentrate the analyte. The choice of technique has a profound impact on the final LOD.
-
Protein Precipitation (PPT):
-
Mechanism: An organic solvent (typically acetonitrile or methanol) is added to a plasma or serum sample to denature and precipitate proteins.[10][11] It is fast, cheap, and simple.
-
Expertise & Experience: While simple, PPT is a crude cleanup method. It does not remove salts or highly water-soluble matrix components and, crucially, it dilutes the sample. This dilution factor directly works against achieving a low LOD. It is best suited for assays where the analyte concentration is high and sensitivity is not a concern.
-
Trustworthiness: To check if your PPT is the limiting factor, compare the signal of an analyte spiked into the post-PPT supernatant versus the same amount spiked into clean solvent. A significantly lower signal in the matrix sample points to severe ion suppression, indicating PPT is insufficient.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: An immiscible organic solvent is used to partition the analyte from the aqueous biological sample based on its polarity and the pH of the aqueous phase.
-
Expertise & Experience: LLE provides a much cleaner sample than PPT and allows for concentration by evaporating the organic solvent and reconstituting in a smaller volume. For this compound, which is less polar than methotrexate due to the esterification of a carboxylic acid group, LLE is a viable option. The key is to select an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the sample pH to ensure the analyte is in a neutral, non-ionized state to maximize its partitioning into the organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: The sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a strong solvent.[9]
-
Expertise & Experience: SPE offers the highest degree of cleanup and concentration, making it the superior choice for demanding low-LOD assays.[1][4] For methotrexate and its analogues, which possess both hydrophobic (aromatic rings) and ionic (carboxylic acid) features, a mixed-mode polymer-based SPE sorbent is ideal. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can provide exquisite selectivity.
-
Trustworthiness: A well-developed SPE method should yield recoveries greater than 85% with a coefficient of variation (%CV) under 15%.[9] The visual cleanliness of the final extract and the near-total elimination of matrix effects (measured by post-extraction spike experiments) validate the effectiveness of the protocol.
-
Liquid Chromatography (LC) Optimization
Poor chromatography leads to broad, tailing peaks. Since LOD is a function of signal height relative to baseline noise, a broad peak (lower height) will always result in a poorer LOD than a sharp, tall peak.
-
Column Choice: For methotrexate-like molecules, a modern C18 column with high surface area and end-capping is a standard starting point.[1][7] If you observe peak tailing, it may be due to secondary interactions between the basic amine groups on the molecule and residual silanols on the silica support. Using a column with a different stationary phase (e.g., Phenyl-Hexyl) or one specifically designed for basic compounds can improve peak shape.[12]
-
Mobile Phase Modifiers: The pH of the mobile phase is critical. Methotrexate and its esters have multiple ionizable groups. You must control the pH to ensure a consistent retention time and good peak shape.
-
Expertise & Experience: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase is standard for positive-ion ESI-MS. This serves two purposes: it helps protonate the analyte for better ionization and sharpens the peak shape by suppressing interactions with the stationary phase. If using negative-ion mode, a basic modifier like ammonium hydroxide would be used instead.
-
-
Gradient Optimization: A steep gradient can cause peaks to elute too quickly, resulting in insufficient separation from matrix interferences. A shallow gradient provides better resolution. Ensure your target analyte elutes well after the void volume, where most of the unretained matrix components (like salts) will appear.
Mass Spectrometry (MS) Detection
Even with a perfect sample and sharp LC peak, a poorly optimized MS method will fail to deliver a low LOD. The goal is to maximize the signal from your analyte while minimizing chemical noise from the background.
-
Source Optimization: The electrospray ionization (ESI) source must be meticulously tuned. Parameters like gas flows (nebulizer, auxiliary), temperature, and spray voltage control how efficiently the analyte is desolvated and ionized. These should be optimized by infusing a solution of your pure this compound standard directly into the source and adjusting parameters to achieve the most stable and intense signal for the precursor ion.
-
Compound-Specific Parameters (MRM Tuning): For tandem mass spectrometry (MS/MS), you must optimize the Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ion Selection: This will be the protonated molecule [M+H]+ for positive mode or deprotonated [M-H]- for negative mode. For this compound, you would expect a different m/z than methotrexate itself.
-
Product Ion Selection: The precursor ion is fragmented in the collision cell. You must identify one or two product ions that are both intense and specific. Avoid selecting product ions that result from simple water or ammonia losses, as these are often less specific.
-
Collision Energy (CE): This is the most critical parameter to optimize. The CE voltage that yields the most intense product ion signal must be determined experimentally for each MRM transition. An incorrect CE can reduce signal intensity by over 90%.
-
Section 4: Data & Protocols
Table 1: Example Starting LC-MS/MS Parameters for Methotrexate (MTX) as a Template for its 5-Methyl Ester
Note: These are starting points. This compound will have a different precursor mass and may have different optimal collision energies.
| Parameter | Typical Setting | Rationale & Comments |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | Standard for small molecule analysis.[7][12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3-5 min | A generic starting gradient; should be optimized. |
| Injection Vol. | 2 - 10 µL | Balance between loading more sample and peak shape. |
| Ionization Mode | Positive Electrospray (ESI+) | MTX ionizes well in positive mode.[12] |
| MRM Transition 1 | m/z 455.2 -> 308.3 (for MTX) | Quantifier ion; typically the most intense.[1] |
| MRM Transition 2 | m/z 455.2 -> 175.1 (for MTX) | Qualifier ion; for confirmation of identity. |
| Collision Energy | Analyte Dependent | MUST be experimentally optimized for each transition. |
Protocol 1: General-Purpose Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a template for a mixed-mode polymeric SPE cartridge and should be optimized for your specific application.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Rationale: This wets the polymeric sorbent and activates the reversed-phase retention mechanism.
-
-
Equilibration: Pass 1 mL of water, followed by 1 mL of 2% formic acid in water through the cartridge.
-
Rationale: This prepares the sorbent with the correct pH and ionic environment for sample loading.
-
-
Sample Loading: Pre-treat 200 µL of plasma by adding 600 µL of 2% formic acid. Vortex to mix. Load the entire diluted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 drop/second).
-
Rationale: The acidic pH ensures the carboxylic acid groups are protonated, allowing for retention by the reversed-phase mechanism. The positive charge on other parts of the molecule will interact with the cation-exchange sorbent.
-
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Rationale: This removes highly polar, water-soluble interferences like salts.
-
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Rationale: This removes less polar, matrix-derived interferences like lipids that are retained by the reversed-phase mechanism.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Rationale: The basic elution solvent deprotonates the analyte, disrupting its interaction with the anion-exchange sorbent and allowing it to be released. The high organic content overcomes the reversed-phase retention.
-
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: This step concentrates the sample (in this example, by a factor of 2) and ensures the final sample solvent is compatible with the LC mobile phase to prevent peak distortion.
-
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 11. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chiral Separation of Methotrexate Esters
Welcome to the technical support center for the chiral separation of Methotrexate (MTX) esters. As researchers and drug development professionals, you are aware that the stereochemistry of a pharmaceutical compound is critical to its efficacy and safety.[1] Methotrexate, a folic acid antagonist, possesses a chiral center in its glutamic acid moiety, leading to the existence of D- and L-enantiomers.[2][3] Esterification of one or both carboxylic acid groups, a common strategy in drug derivatization to enhance properties like cell permeability, introduces additional complexity to the chiral separation process.[4][5]
This guide is designed to provide in-depth technical assistance, drawing from established principles of chiral chromatography and adapting them to the specific challenges anticipated for Methotrexate esters. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when approaching the chiral separation of Methotrexate esters.
Q1: Why is the chiral separation of Methotrexate esters important?
The biological activity of Methotrexate is primarily associated with its L-enantiomer (L-MTX).[3][6] The D-enantiomer (D-MTX) is considered an impurity and may exhibit different pharmacological and toxicological profiles.[3][7] During the synthesis of Methotrexate esters, racemization can occur, or the starting material may contain the D-enantiomer. Therefore, a reliable method to separate and quantify these enantiomers is crucial for quality control and to ensure the safety and efficacy of the final drug product.
Q2: What are the primary challenges in the chiral separation of Methotrexate esters?
The main challenges stem from the structural complexity of Methotrexate esters. These molecules possess multiple functional groups, including a pteridine ring, an aromatic ring, amide linkages, and one or two ester groups, in addition to the chiral center. This complexity can lead to:
-
Multiple interaction sites: The various functional groups can interact with the chiral stationary phase (CSP) in multiple ways, making it difficult to achieve a separation based solely on the stereochemistry around the chiral center.
-
Solubility issues: Methotrexate esters may have limited solubility in common mobile phases used for chiral chromatography, particularly normal-phase systems.
-
Peak shape problems: The acidic and basic moieties in the molecule can lead to peak tailing or broadening, complicating quantification.
Q3: Which type of chiral stationary phase (CSP) is a good starting point for Methotrexate esters?
Given the presence of the amino acid (glutamic acid) core, CSPs that have shown success with underivatized amino acids and their derivatives are a logical starting point. These include:
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can operate in reversed-phase, normal-phase, and polar organic modes, offering a broad range of selectivities.[8] For instance, a Chirobiotic T column has been successfully used for the chiral separation of Methotrexate itself.[9][10]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are widely applicable and work by forming inclusion complexes with the analyte.[11] The choice between different polysaccharide phases is often empirical.[12]
-
Crown ether-based CSPs: These are particularly effective for the separation of primary amines and amino acids.[13]
A systematic screening approach using a variety of these CSPs is often the most efficient way to identify a suitable column.[11][14][15]
Q4: Should I use normal-phase or reversed-phase chromatography?
The choice between normal-phase and reversed-phase chromatography depends on the specific Methotrexate ester and the chosen CSP.
-
Normal-phase (e.g., hexane/alcohol mobile phases) can offer excellent selectivity for many chiral separations. However, the solubility of polar analytes like Methotrexate esters can be a challenge.[16]
-
Reversed-phase (e.g., aqueous buffers with organic modifiers) is often more compatible with the solubility of polar compounds and is generally more amenable to LC-MS detection.[17]
-
Polar organic mode (e.g., methanol or acetonitrile with additives) can be a good compromise, offering different selectivity compared to normal- and reversed-phase modes.[9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of Methotrexate esters.
Problem 1: No separation of enantiomers.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen a diverse set of CSPs (polysaccharide, macrocyclic glycopeptide, Pirkle-type).[11] 2. Consult chiral method development guides and databases for compounds with similar structures (e.g., other folic acid antagonists, amino acid esters).[12][14] | Chiral recognition is highly specific and depends on the complementary interactions between the analyte and the CSP. A trial-and-error approach is often necessary.[14] |
| Incorrect Mobile Phase Composition | 1. For polysaccharide CSPs, switch between normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol/acetonitrile).[15] 2. For macrocyclic glycopeptide CSPs, explore reversed-phase, polar organic, and normal-phase conditions.[8] 3. Systematically vary the ratio of the organic modifier. | The mobile phase influences the conformation of both the analyte and the CSP, which is critical for chiral recognition. Different modes of chromatography utilize different separation mechanisms. |
| Lack of Necessary Interactions | 1. Add acidic or basic modifiers to the mobile phase. For acidic compounds like Methotrexate esters, trifluoroacetic acid (TFA) or formic acid (0.1%) can be beneficial.[13][14] For basic compounds, diethylamine (DEA) or triethylamine (TEA) (0.1%) may be required.[14][18] | Modifiers can suppress the ionization of acidic or basic functional groups, reducing secondary interactions with the silica support and promoting the specific interactions required for chiral recognition.[19] |
Problem 2: Poor resolution (Rs < 1.5).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Mobile Phase Strength | 1. Decrease the concentration of the strong eluting solvent in the mobile phase. For example, in normal phase, reduce the alcohol percentage. In reversed phase, reduce the organic modifier percentage. | Reducing the mobile phase strength increases the retention time and allows for more interactions with the CSP, which can improve resolution. |
| High Column Temperature | 1. Decrease the column temperature in increments of 5 °C. | Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[20] However, this may also increase analysis time and backpressure. |
| High Flow Rate | 1. Reduce the flow rate. | A lower flow rate allows more time for the enantiomers to interact with the stationary phase, which can improve separation efficiency.[20] |
| Inappropriate Mobile Phase Modifier | 1. Experiment with different acidic or basic additives and their concentrations.[18][19] | The nature and concentration of the modifier can significantly impact the selectivity of the separation. |
Problem 3: Peak Tailing or Asymmetry.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Secondary Interactions with Silica | 1. Add a mobile phase modifier like TFA for acidic compounds or TEA for basic compounds (0.1-0.5%).[14] | These modifiers compete with the analyte for active sites on the silica support, reducing undesirable secondary interactions that cause peak tailing. |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. | Contaminants can block active sites on the CSP, and degradation of the stationary phase can lead to poor performance. |
Problem 4: Long Run Times.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Retention | 1. Increase the mobile phase strength. 2. Increase the column temperature. | A stronger mobile phase will elute the analytes faster. Higher temperatures reduce retention by decreasing the strength of interactions with the stationary phase. |
| Inefficient Method | 1. Consider using a shorter column or a column with smaller particles (e.g., sub-2 µm) if your HPLC system is compatible. 2. Explore Supercritical Fluid Chromatography (SFC) as an alternative.[21][22][23] | Shorter columns and smaller particles can provide faster separations without sacrificing resolution. SFC often allows for much faster separations than HPLC.[24][25] |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screen for a suitable CSP for a novel Methotrexate ester.
-
Prepare Stock Solution: Dissolve the racemic Methotrexate ester in a suitable solvent (e.g., methanol, ethanol, or a mixture compatible with all mobile phases to be tested) to a concentration of approximately 1 mg/mL.
-
Select CSPs for Screening: Choose a set of at least three to four columns with different chiral selectors. A recommended starting set would be:
-
A polysaccharide-based column (e.g., CHIRALPAK® IA).
-
A macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).
-
A Pirkle-type column (e.g., Whelk-O® 1).[14]
-
-
Define Screening Mobile Phases: Prepare a set of mobile phases for each chromatographic mode you intend to screen.
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA
-
-
Polar Organic Mode:
-
Mobile Phase C: Methanol + 0.1% TFA
-
Mobile Phase D: Acetonitrile + 0.1% TFA
-
-
Reversed Phase (for macrocyclic glycopeptide CSPs):
-
Mobile Phase E: Water/Acetonitrile (50:50, v/v) + 0.1% Formic Acid
-
-
-
Execute the Screening:
-
Equilibrate each column with the first mobile phase for at least 20 column volumes.
-
Inject the sample and run the analysis.
-
Repeat for each mobile phase on each column.
-
-
Evaluate the Results: Analyze the chromatograms for any signs of peak splitting or separation. A successful "hit" is any condition that shows at least partial separation.
Caption: Workflow for initial CSP screening.
Protocol 2: Method Optimization for a "Hit"
Once a promising CSP and mobile phase have been identified, this protocol will guide you through the optimization process.
-
Optimize Mobile Phase Composition:
-
Systematically vary the ratio of the strong and weak solvents in the mobile phase in small increments (e.g., 2-5%).
-
Observe the effect on retention time and resolution.
-
-
Optimize Additive Concentration:
-
Vary the concentration of the acidic or basic modifier (e.g., 0.05%, 0.1%, 0.2%).
-
Monitor the peak shape and resolution.
-
-
Investigate Temperature Effects:
-
Analyze the sample at different column temperatures (e.g., 20°C, 25°C, 30°C).
-
Plot resolution versus temperature to find the optimum.
-
-
Fine-tune Flow Rate:
-
Adjust the flow rate to balance resolution and analysis time.
-
-
Validate the Method: Once optimal conditions are established, perform a method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Caption: Stepwise method optimization workflow.
Data Presentation
Table 1: Hypothetical Effect of Mobile Phase Composition on Resolution (Rs)
This table illustrates how changing the mobile phase composition might affect the resolution of Methotrexate ester enantiomers on a hypothetical polysaccharide-based CSP.
| Mobile Phase (Hexane:IPA, v/v) | Additive (0.1% TFA) | Resolution (Rs) |
| 95:5 | Yes | 0.8 |
| 90:10 | Yes | 1.6 |
| 85:15 | Yes | 1.2 |
| 90:10 | No | 0.0 |
As shown in the table, a mobile phase of 90:10 Hexane:IPA with 0.1% TFA provided the best resolution in this hypothetical scenario. The absence of the TFA additive resulted in no separation, highlighting its critical role.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. hplc.today [hplc.today]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selvita.com [selvita.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. New insights into supercritical fluid chromatography for chiral separations | Semantic Scholar [semanticscholar.org]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for Simultaneous Quantification of Methotrexate and its Esters
Welcome to the technical support center for the simultaneous quantification of Methotrexate (MTX) and its esters, primarily its polyglutamate (PG) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during method development and sample analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Methotrexate and its polyglutamated forms.
Q1: What are the primary challenges in simultaneously quantifying Methotrexate (MTX) and its polyglutamate esters (MTX-PGs)?
The simultaneous quantification of MTX and its various polyglutamate forms (MTX-PG₁₋₇) presents several analytical challenges. A primary difficulty lies in the low intracellular concentrations of MTX-PGs, which necessitates highly sensitive analytical methods.[1][2] The complexity of the biological matrices, such as red blood cells where MTX-PGs accumulate, requires efficient extraction procedures to isolate the analytes from cellular components.[1] Furthermore, the different polyglutamates have varying polarities, which can make their simultaneous chromatographic separation challenging.[3]
Q2: Which analytical technique is most suitable for this analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of MTX and its metabolites.[1][4][5] This is due to its high sensitivity, specificity, and ability to differentiate between the parent drug and its various polyglutamated forms.[1][4] LC-MS/MS methods have been successfully developed for various biological matrices, including plasma, serum, and whole blood.[2][4][6]
Q3: How can the significant matrix effect observed in the LC-MS/MS analysis of MTX be managed?
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a common hurdle in LC-MS/MS analysis.[1][7] To mitigate this, several strategies are effective:
-
Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) or protein precipitation are crucial to remove interfering substances.[1][6][7]
-
Chromatographic Separation: Fine-tuning the chromatographic conditions can help separate MTX and its esters from matrix components.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as D₃-methotrexate, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.[1]
Q4: What are the critical considerations for the stability of MTX and its esters during sample handling and storage?
Methotrexate is known to be sensitive to light and pH changes.[1] It is crucial to protect samples from light during collection, processing, and storage.[1] Studies have shown that MTX in whole blood is stable for up to 2 days at room temperature and for 6 days at 4°C.[8][9] In plasma, MTX is stable for at least 6 days at various temperatures.[8][9] For long-term storage, freezing at -20°C or lower is recommended.[10] It's also important to consider the stability of MTX in the chosen diluent if preparing solutions for infusion, as stability can vary between solutions like 0.9% sodium chloride and 5% dextrose.[11]
Q5: Why is it important to measure MTX-PGs in addition to the parent drug?
Methotrexate is a prodrug that is converted into its active polyglutamated forms within cells.[12] These MTX-PGs are the biologically active metabolites that exert the therapeutic effect.[12] Clinical studies have indicated that the levels of MTX-PGs are associated with both the efficacy and toxicity of MTX treatment.[12][13][14] Therefore, monitoring MTX-PG levels is crucial for individualized therapy and therapeutic drug monitoring (TDM).[12][13] The intracellular accumulation of MTX-PGs can vary significantly among individuals, and impaired polyglutamylation can be a cause of drug resistance.[15][16]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-solution-oriented guide to address specific issues that may arise during your experiments.
Issue 1: Poor Peak Shape or Resolution
Symptoms: Tailing, fronting, or broad peaks for MTX or its esters; co-elution of analytes.
Potential Causes & Solutions:
-
Cause: Inappropriate mobile phase pH.
-
Explanation: The ionization state of MTX and its esters is pH-dependent. An unsuitable pH can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., using 0.1% or 0.2% formic acid) is commonly used to ensure consistent protonation and good peak shape for these analytes in positive ionization mode.[5][17]
-
-
Cause: Suboptimal gradient elution.
-
Explanation: The different polyglutamates have a range of polarities. An isocratic elution may not be sufficient to resolve all of them effectively.
-
Solution: Implement a gradient elution program. Start with a higher aqueous composition to retain the more polar, long-chain MTX-PGs, and gradually increase the organic solvent percentage to elute all analytes with good separation.[5][17]
-
-
Cause: Column degradation or contamination.
-
Explanation: Accumulation of matrix components on the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 2: Low Sensitivity / High Limit of Quantification (LOQ)
Symptoms: Inability to detect low concentrations of MTX-PGs, particularly the longer-chain forms.
Potential Causes & Solutions:
-
Cause: Inefficient sample extraction and concentration.
-
Explanation: The intracellular concentrations of MTX-PGs can be very low.[2] A simple protein precipitation may not provide sufficient sample cleanup and concentration.
-
Solution: Employ solid-phase extraction (SPE). SPE can effectively remove interfering matrix components and allow for the concentration of the analytes, thereby improving sensitivity.[18][19]
-
-
Cause: Suboptimal mass spectrometry parameters.
-
Explanation: The choice of precursor and product ions, as well as other MS settings, directly impacts sensitivity.
-
Solution: Optimize MS parameters by infusing a standard solution of each analyte. Determine the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM). Typical transitions for MTX are m/z 455.1 → 308.1.[5][18][19][20]
-
-
Cause: Ion suppression from the matrix.
-
Explanation: Co-eluting endogenous compounds can suppress the ionization of the target analytes, leading to a decreased signal.[7]
-
Solution:
-
Improve Sample Cleanup: As mentioned, use a more rigorous sample preparation method like SPE.
-
Chromatographic Separation: Adjust the gradient to separate the analytes from the regions of significant matrix interference.
-
Dilution: A simple "dilute-and-shoot" approach after protein precipitation can sometimes mitigate matrix effects, although this may compromise sensitivity.
-
-
Issue 3: Inconsistent Analyte Recovery
Symptoms: High variability in recovery across different samples or batches.
Potential Causes & Solutions:
-
Cause: Inefficient cell lysis for intracellular MTX-PG analysis.
-
Explanation: To measure intracellular MTX-PGs, the cells (e.g., red blood cells) must be completely lysed to release the analytes. Incomplete lysis will result in low and variable recovery.
-
Solution: Optimize the cell lysis procedure. This can involve techniques such as freeze-thaw cycles, sonication, or the use of specific lysing agents. Ensure the chosen method is reproducible.
-
-
Cause: Analyte degradation during sample preparation.
-
Explanation: MTX and its esters can be unstable under certain conditions.
-
Solution: Keep samples on ice during processing and minimize their exposure to light.[1] Ensure that the pH of all solutions used during extraction is controlled to prevent degradation.
-
-
Cause: Inconsistent performance of the extraction method.
-
Explanation: Variability in manual extraction techniques (e.g., SPE) can lead to inconsistent recovery.
-
Solution: Automate the sample preparation process if possible. If performing manual SPE, ensure consistent loading, washing, and elution steps. Always use an appropriate internal standard to normalize for variability.
-
Issue 4: Calibration Curve Non-Linearity
Symptoms: The calibration curve does not follow a linear regression, especially at the lower or upper ends of the concentration range.
Potential Causes & Solutions:
-
Cause: Matrix effects varying with concentration.
-
Explanation: The impact of the matrix may not be consistent across the entire calibration range.
-
Solution: Use a surrogate matrix for the preparation of calibrators that closely mimics the actual sample matrix. Alternatively, a stable isotope-labeled internal standard is highly effective in compensating for such effects.[1]
-
-
Cause: Detector saturation at high concentrations.
-
Explanation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: If high concentrations are expected in samples, extend the calibration range or implement a validated dilution protocol for samples that fall above the upper limit of quantification (ULOQ).
-
-
Cause: Inappropriate weighting of the regression.
-
Explanation: For wide calibration ranges, the variance is often not constant across all concentrations (heteroscedasticity). A simple linear regression may not be appropriate.
-
Solution: Apply a weighted linear regression, typically with a weighting factor of 1/x or 1/x², to give more importance to the lower concentration points.
-
Part 3: Experimental Protocols & Data Presentation
Sample Preparation Workflow
The following diagram illustrates a typical workflow for the extraction of MTX and MTX-PGs from whole blood for LC-MS/MS analysis.
Caption: Workflow for MTX and MTX-PGs extraction.
Typical LC-MS/MS Parameters
The following table summarizes a starting point for LC-MS/MS method development, based on commonly reported conditions.[5][17][18][19]
| Parameter | Typical Condition |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% - 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp up to elute all analytes |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | MTX: 455.1 -> 308.1; 7-OH-MTX: 471.0 -> 324.1 |
| Internal Standard | D₃-MTX or ¹³C,¹⁵N₂-MTX |
Method Validation Checklist
Ensure your developed method is validated according to regulatory guidelines such as those from the FDA or EMA.[21][22][23][24][25]
| Validation Parameter | Key Considerations |
| Selectivity & Specificity | No interference from endogenous matrix components at the retention time of the analytes. |
| Linearity & Range | Assess with a weighted linear regression (e.g., 1/x²). Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery. |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked matrix to that in a neat solution. |
| Stability | Evaluate freeze-thaw, bench-top, and long-term stability of the analytes in the matrix. |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Analysis of intracellular methotrexate polyglutamates in patients with juvenile idiopathic arthritis: effect of route of administration on variability in intracellular methotrexate polyglutamate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchers.mq.edu.au [researchers.mq.edu.au]
- 19. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. fda.gov [fda.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. moh.gov.bw [moh.gov.bw]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. hhs.gov [hhs.gov]
Technical Support Center: Minimizing Hydrolysis of Methotrexate Esters During Sample Preparation
Introduction: Welcome to the technical support center for the handling and analysis of Methotrexate (MTX) esters. As prodrugs or metabolic intermediates, accurate quantification of MTX esters is critical for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. However, the ester functional group is notoriously susceptible to hydrolysis, both chemical and enzymatic, particularly within biological matrices. This instability presents a significant analytical challenge, often leading to underestimation of the ester concentration and overestimation of the parent drug, Methotrexate.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately minimize the ex vivo hydrolysis of MTX esters during sample preparation. By combining mechanistic explanations with field-proven protocols, this document serves as a self-validating system to ensure the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling of MTX ester samples.
Q1: My measured concentration of an MTX ester in a plasma sample is consistently lower than expected, while the parent MTX concentration is elevated. What is the likely cause?
A: This is a classic sign of significant sample degradation. The primary culprit is the hydrolysis of the ester bond, converting your target analyte into the parent MTX. This degradation can occur via two main pathways: enzymatic hydrolysis by esterases abundant in plasma, and chemical hydrolysis, which is highly dependent on pH and temperature.[1][2] Immediate implementation of stabilization protocols is necessary.
Q2: What is the single most critical factor leading to MTX ester degradation in plasma or whole blood?
A: Enzymatic hydrolysis by plasma esterases (e.g., carboxylesterases, butyrylcholinesterase) is the most rapid and significant route of degradation for ester prodrugs in biological matrices.[1][2] These enzymes are highly efficient at cleaving ester bonds. Without their inhibition, substantial hydrolysis can occur within minutes of sample collection.
Q3: What is the ideal temperature for processing and storing biological samples containing MTX esters?
A: All sample processing steps should be performed on ice or at 4°C to reduce both enzymatic activity and chemical hydrolysis rates. For short-term storage (up to 6 days), 4°C is acceptable for plasma.[3][4] For long-term storage, samples should be flash-frozen and maintained at -80°C. Avoid slow freezing and repeated freeze-thaw cycles, which can compromise sample integrity.[5]
Q4: I am preparing aqueous solutions of an MTX ester for a standard curve. What pH should I use?
A: Methotrexate itself is most stable in a neutral pH range of 6.0 to 8.0.[6] Ester hydrolysis is catalyzed by both acid and base, but the rate is often significantly faster under alkaline conditions.[7] Therefore, it is crucial to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0, for your aqueous solutions and during extraction steps.[8] Using a buffer system (e.g., phosphate or acetate) is highly recommended over using only water.
Q5: Can I use standard heparin or EDTA blood collection tubes for my study?
A: While standard anticoagulant tubes are necessary, they are insufficient on their own to prevent hydrolysis. For accurate measurement of ester prodrugs, you must use collection tubes containing an esterase inhibitor, such as sodium fluoride (NaF). It is best practice to add the inhibitor to the tube immediately before blood draw if pre-prepared tubes are unavailable.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed explanations and protocols to address the core challenges of MTX ester instability.
Guide 1: Combating Chemical Hydrolysis — The Critical Role of pH and Temperature
Chemical hydrolysis is a non-enzymatic process where water attacks the ester's carbonyl carbon, leading to cleavage of the ester bond. The rate of this reaction is highly sensitive to the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions, making pH a critical control parameter.
Causality:
-
Alkaline Hydrolysis: At pH > 8, hydroxide ions act as a potent nucleophile, directly attacking the ester and rapidly cleaving it. This is often the fastest route of chemical degradation.[7]
-
Acid-Catalyzed Hydrolysis: At low pH (< 5), the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[9][10]
-
Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for hydrolysis, accelerating the degradation rate. A common rule of thumb is that the reaction rate doubles for every 10°C increase.
| Parameter | Recommended Condition | Rationale & Supporting Evidence |
| pH | 6.0 - 7.0 | Methotrexate is most stable between pH 6 and 8.[6] Avoiding alkaline conditions is critical to prevent rapid base-catalyzed hydrolysis of the ester.[7] |
| Temperature | Process on ice (≤ 4°C) | Reduces the kinetic rate of hydrolysis. Blood samples are stable for more days at 4°C than at room temperature.[3][4] |
| Storage (Short-Term) | 2-8°C | Plasma samples show no significant loss for at least 6 days at this temperature.[3] |
| Storage (Long-Term) | ≤ -70°C | Standard practice for long-term stability of small molecules in biological matrices to halt chemical and biological processes. |
Guide 2: Taming the Enzymes — A Guide to Esterase Inhibition
Biological samples, especially plasma and whole blood, are a rich environment of hydrolytic enzymes. For ester prodrugs, this poses an immediate and substantial threat to analyte stability. The primary defense is the swift and effective inhibition of these enzymes upon sample collection.
Caption: Dual pathways leading to the hydrolysis of Methotrexate esters.
This protocol is essential for preserving the integrity of MTX esters from the moment of collection.
Materials:
-
Blood collection tubes (e.g., K₂EDTA)
-
Esterase inhibitor stock solution (e.g., 1 M Sodium Fluoride or Dichlorvos solution)
-
Calibrated pipettes
-
Refrigerated centrifuge
-
Cryovials for plasma storage
Procedure:
-
Prepare Inhibitor Tubes: Prior to blood collection, add a specific volume of an esterase inhibitor to the blood collection tube. For Sodium Fluoride (NaF), a common final concentration is 1-2% (w/v). For Dichlorvos, a final concentration of 1 mM is often effective, though its use requires specific safety precautions.[11]
-
Collect Sample: Draw the blood sample directly into the prepared tube.
-
Mix Gently: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Cool Immediately: Place the tube on wet ice immediately. Do not allow it to sit at room temperature.
-
Centrifuge: Within 30 minutes of collection, centrifuge the sample at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Harvest Plasma: Carefully aspirate the upper plasma layer, avoiding the buffy coat, and transfer it to a pre-chilled, labeled cryovial.
-
Store or Proceed: Immediately proceed with the extraction protocol or flash-freeze the plasma in liquid nitrogen and store at -80°C.
| Inhibitor | Typical Final Conc. | Mechanism of Action | Key Considerations |
| Sodium Fluoride (NaF) | 10 - 20 mg/mL | General enzyme inhibitor, including some esterases. | Commonly used and effective. May not inhibit all esterase subtypes. |
| Dichlorvos | 1 mM | Organophosphate that irreversibly inhibits serine hydrolases, including major plasma esterases. | Highly effective but also highly toxic. Requires stringent safety handling procedures.[11] |
| Diisopropylfluorophosphate (DFP) | 1 mM | Potent, irreversible inhibitor of serine hydrolases. | Similar to Dichlorvos in efficacy and toxicity. Requires careful handling. |
Section 3: Standard Operating Procedure (SOP) for Sample Processing
This section outlines a validated workflow from sample collection to the final extract, integrating all the principles discussed above.
Diagram: Recommended Workflow for MTX Ester Sample Preparation
Caption: A validated workflow designed to minimize MTX ester hydrolysis.
Protocol: Protein Precipitation Extraction
This is a rapid extraction method suitable for minimizing processing time.
Materials:
-
Stabilized plasma sample (on ice)
-
Ice-cold acetonitrile (ACN) containing 0.1% formic acid
-
Vortex mixer
-
Refrigerated centrifuge
-
Sample tubes/96-well plate
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 ACN:Water or DMSO)[12][13]
Procedure:
-
Aliquot Sample: Pipette 100 µL of the stabilized plasma sample into a clean microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold ACN with 0.1% formic acid to the plasma sample. The acidic condition helps maintain pH stability.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or well, being careful not to disturb the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent. Using solvents like DMSO can help reduce hydrolysis of any remaining ester impurities.[12][13]
-
Analyze: Vortex briefly, centrifuge to pellet any insoluble material, and inject the supernatant for LC-MS analysis.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of cu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08594C [pubs.rsc.org]
- 3. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. GB2531940A - Methotrexate formulation - Google Patents [patents.google.com]
- 9. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Methotrexate vs. Methotrexate 5-Methyl Ester
For researchers in oncology and pharmacology, methotrexate (MTX) is a cornerstone of chemotherapy, valued for its potent antifolate activity.[1][2][3] However, its therapeutic window is narrowed by issues of cellular uptake and the development of resistance.[4][5][6] This has led to the exploration of structural analogs designed to overcome these limitations. One such analog is Methotrexate 5-methyl ester (γ-Methyl Ester), where one of the two carboxylic acid groups on the glutamate tail is esterified.[7][8][9]
This guide provides a deep, hypothesis-driven comparison of the cytotoxic profiles of MTX and its 5-methyl ester derivative. In the absence of extensive direct comparative studies in the public domain, we will ground our analysis in the well-established biochemistry of MTX. We will dissect the probable consequences of this specific chemical modification on cellular transport, target engagement, and metabolic fate. Crucially, this guide also provides a comprehensive, field-tested protocol for researchers to perform this comparison directly in their own laboratories, enabling the generation of critical, decision-making data.
The Biochemical Battleground: Methotrexate's Mechanism of Action
Methotrexate's efficacy stems from its structural mimicry of folic acid, allowing it to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[2][3][10][11] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[2][10] THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] By choking off the supply of THF, MTX grinds DNA synthesis and repair to a halt, disproportionately affecting rapidly proliferating cancer cells.[2][12]
However, two factors are critical to its sustained cytotoxic effect:
-
Cellular Uptake: As a polar, dicarboxylic acid, MTX primarily enters cells via the reduced folate carrier (RFC).[13][14]
-
Polyglutamylation: Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to the γ-carboxyl group of MTX's glutamate tail.[13][15] This process, known as polyglutamylation, does two things: it traps the drug inside the cell by increasing its size and negative charge, and it increases its binding affinity for DHFR and other folate-dependent enzymes.[15][16] Lack of efficient polyglutamylation is a known mechanism of MTX resistance.[4]
This intricate pathway provides the framework for understanding how a seemingly minor modification—the esterification of the 5-carboxyl (γ-carboxyl) group—could fundamentally alter the drug's cytotoxic profile.
Caption: Cellular pathways of Methotrexate (MTX) and its 5-methyl ester derivative.
A Tale of Two Molecules: A Theoretical Comparison
Esterifying the γ-carboxyl group of MTX changes its physicochemical properties, leading to several hypotheses about its cytotoxic activity.
| Feature | Methotrexate (MTX) | This compound | Scientific Rationale |
| Polarity | High (dianionic at physiological pH) | Reduced (monoanionic) | The methyl ester group masks one of the negative charges, increasing lipophilicity. |
| Cellular Uptake | Primarily active transport via Reduced Folate Carrier (RFC).[13][14] | Potentially reduced RFC transport but increased passive diffusion. | RFC is optimized for polar folates. Increased lipophilicity may favor membrane traversal but lower affinity for the carrier. |
| DHFR Inhibition | Potent competitive inhibitor.[2][17] | Predicted to be a potent inhibitor. | The core pteridine ring and p-aminobenzoyl regions are primary for DHFR binding. The glutamate tail is less critical for initial enzyme inhibition. |
| Polyglutamylation | Efficiently polyglutamylated by FPGS.[13][15] | Predicted to be a very poor substrate for FPGS, if at all. | FPGS specifically acts on the γ-carboxyl group of the glutamate. Esterification at this position should block the enzymatic reaction. |
| Cellular Retention | High, due to polyglutamylation.[4][14] | Low. The molecule is not trapped and can likely efflux from the cell. | Without the addition of negatively charged glutamate residues, the molecule is not retained. |
| Predicted Cytotoxicity | High, especially over longer incubation times. | Potentially high at short time points but significantly lower over longer periods. | Initial cytotoxicity would be driven by DHFR inhibition. However, the lack of retention would prevent sustained inhibition, allowing cells to potentially recover. |
Expert Insights: The inability to be polyglutamylated is the most significant predicted difference. This process is a key determinant of MTX's sustained therapeutic effect. Therefore, while the 5-methyl ester might show initial activity, its inability to accumulate within the cell suggests it would be significantly less potent in a multi-day cytotoxicity assay compared to the parent compound. It would act more like a transient inhibitor than a retained one.
The Definitive Test: A Protocol for Comparative Cytotoxicity Assay
To move from hypothesis to data, a robust cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[18][20]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the comparative MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well format.[21][22][23]
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM for suspension, MCF-7 for adherent)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Pen/Strep)
-
Methotrexate (MTX) and this compound
-
Vehicle (e.g., sterile DMSO or PBS for dissolving drugs)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader with a 570 nm filter
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring >95% viability.
-
Dilute cells in complete medium to an appropriate density (e.g., 1 x 10^5 cells/mL). This density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.[18]
-
-
Drug Preparation and Treatment (Day 2):
-
Prepare stock solutions of MTX and MTX 5-methyl ester in the appropriate vehicle (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete culture medium to create a range of concentrations. A good starting range is 0.01 nM to 100 µM. It is critical to prepare dilutions for both compounds in parallel.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include "vehicle only" wells as the negative control (100% viability).
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). Causality Insight: Using two time points is crucial. A 48h point may capture initial inhibitory effects, while a 72h incubation will better reveal differences in sustained activity due to cellular retention (polyglutamylation).
-
-
MTT Assay (Day 4 or 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[19]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals attached to the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. The solution should turn a uniform purple.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.[20]
-
Calculate Percent Viability:
-
Corrected Absorbance = (Absorbance of sample) - (Absorbance of blank)
-
% Viability = [(Corrected Absorbance of treated cells) / (Corrected Absorbance of vehicle control cells)] x 100
-
-
Determine IC50: Plot % Viability against the log of the drug concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability.
-
Interpreting the Results: What the Data Will Tell You
The outcome of this experiment will directly test our central hypothesis.
-
Scenario 1: IC50 (MTX) << IC50 (MTX 5-Methyl Ester)
-
Interpretation: This is the most likely outcome, especially at the 72-hour time point. It would strongly support the hypothesis that blocking polyglutamylation via esterification severely compromises the sustained cytotoxic activity of the drug. The inability to be retained intracellularly means the 5-methyl ester is a much weaker cytotoxic agent overall.
-
-
Scenario 2: IC50 (MTX) ≈ IC50 (MTX 5-Methyl Ester) at 48h, but IC50 (MTX) << IC50 (MTX 5-Methyl Ester) at 72h
-
Interpretation: This would be a nuanced and insightful result. It would suggest that the initial DHFR inhibition by both compounds is comparable. However, as time progresses, the retained, polyglutamylated MTX continues to exert its effect, while the non-retained ester is cleared or metabolized, allowing cells to recover.
-
-
Scenario 3: IC50 (MTX 5-Methyl Ester) < IC50 (MTX)
-
Interpretation: This would be a surprising result, suggesting that the increased lipophilicity and potential for enhanced passive diffusion of the ester derivative outweighs the benefits of active transport and polyglutamylation, at least in the tested cell line. This could point to a cell line with low RFC expression, where passive diffusion becomes a more dominant and effective entry mechanism.
-
Conclusion
While Methotrexate has been a stalwart in chemotherapy for decades, its effectiveness is intrinsically linked to its active transport and intracellular metabolic activation via polyglutamylation. Chemical modification, such as the creation of this compound, provides a powerful tool to probe the importance of these pathways. Our theoretical analysis, grounded in established biochemical principles, strongly predicts that esterification of the γ-carboxyl group will abrogate the drug's ability to be retained in the cell, leading to a significant reduction in overall cytotoxic potency compared to the parent compound.
This guide provides both the theoretical framework for this prediction and, more importantly, the detailed experimental protocol necessary for its validation. By performing the described comparative cytotoxicity assay, researchers can generate definitive data to understand the structure-activity relationship of this important antifolate, providing critical insights for future drug design and development.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. contentrheum.com [contentrheum.com]
- 11. droracle.ai [droracle.ai]
- 12. youtube.com [youtube.com]
- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. benchchem.com [benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis of Methotrexate and Methotrexate 5-Methyl Ester
For researchers, scientists, and drug development professionals engaged in immunogenicity and therapeutic drug monitoring (TDM), the specificity of an antibody is paramount. In the context of methotrexate (MTX), a widely used chemotherapeutic and immunosuppressive agent, the ability to accurately quantify its concentration is critical for optimizing therapeutic outcomes and minimizing toxicity.[1] This guide provides an in-depth technical comparison of the cross-reactivity of anti-methotrexate antibodies with a key derivative, Methotrexate 5-methyl ester.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, equipping you with the knowledge to not only execute but also to critically evaluate and adapt these methods for your own research needs. We will explore the structural nuances between methotrexate and its 5-methyl ester, detail a rigorous experimental workflow for quantifying cross-reactivity, and present a framework for interpreting the resulting data.
The Molecular Basis of Cross-Reactivity: A Tale of Two Molecules
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[2] In the case of methotrexate, a folic acid antagonist, its molecular structure presents several epitopes that can be recognized by an antibody.[3] this compound is a derivative where the carboxylic acid group at the 5-position of the glutamate moiety is esterified to a methyl group.[4]
While this may seem like a minor modification, it can have significant implications for antibody binding. The introduction of the methyl ester group alters the charge distribution and steric hindrance in this region of the molecule. Depending on the specific epitope recognized by a given anti-methotrexate antibody, this change could either abrogate, reduce, or have a negligible effect on binding affinity. Understanding this potential for cross-reactivity is crucial, as the presence of methotrexate derivatives in a sample could lead to inaccurate quantification of the parent drug in immunoassays.[5]
Below is a diagram illustrating the structural comparison between Methotrexate and its 5-methyl ester derivative.
Caption: Chemical structures of Methotrexate and this compound.
Quantifying Cross-Reactivity: A Competitive ELISA Approach
To empirically determine the cross-reactivity of an anti-methotrexate antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[6] This assay format is ideal for small molecules like methotrexate and its derivatives. The principle of the assay is based on the competition between a fixed amount of enzyme-conjugated methotrexate and the analyte in the sample (either methotrexate or this compound) for a limited number of antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the key steps in a competitive ELISA for assessing cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Detailed Experimental Protocol
Materials:
-
High-binding 96-well microplates
-
Anti-Methotrexate antibody
-
Methotrexate standard
-
This compound
-
Horseradish peroxidase (HRP)-conjugated Methotrexate
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the anti-Methotrexate antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the Methotrexate standard and the this compound test compound.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Immediately add 50 µL of a pre-determined optimal concentration of HRP-conjugated Methotrexate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The data obtained from the competitive ELISA will be used to generate dose-response curves for both methotrexate and this compound. By plotting the absorbance against the logarithm of the analyte concentration, sigmoidal curves will be obtained.
The key parameter for quantifying cross-reactivity is the IC50 (half-maximal inhibitory concentration) . This is the concentration of the analyte that causes a 50% reduction in the maximum signal. The IC50 values for both methotrexate and this compound are determined from their respective dose-response curves.
Percentage Cross-Reactivity Calculation:
The percentage cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Methotrexate / IC50 of this compound) x 100
Interpreting the Results
The calculated percentage cross-reactivity provides a quantitative measure of the antibody's affinity for the this compound relative to methotrexate.
-
High Cross-Reactivity (e.g., >50%): Indicates that the antibody binds to the this compound with a high affinity, comparable to the parent drug. This would suggest that the ester modification at the 5-position has a minimal impact on the epitope recognized by the antibody. In a clinical or research setting, this would mean that the presence of the 5-methyl ester could lead to a significant overestimation of the true methotrexate concentration.
-
Moderate Cross-Reactivity (e.g., 5-50%): Suggests that the antibody has a lower affinity for the 5-methyl ester compared to methotrexate. The ester group likely causes some steric hindrance or alteration of the epitope, but binding is still significant. The impact on methotrexate quantification would be present but less pronounced than with high cross-reactivity.
-
Low or No Cross-Reactivity (e.g., <5%): Implies that the antibody has a much lower affinity for, or does not recognize, the 5-methyl ester. This indicates that the 5-carboxyl group of the glutamate moiety is a critical component of the epitope recognized by the antibody. An antibody with low cross-reactivity would be highly desirable for a specific and accurate methotrexate immunoassay.
Data Presentation: A Clear Comparison
To facilitate a clear and objective comparison, the experimental data should be summarized in a well-structured table.
| Analyte | IC50 (nM) | % Cross-Reactivity |
| Methotrexate | [Insert experimental value] | 100% (Reference) |
| This compound | [Insert experimental value] | [Calculated value] |
Conclusion: The Importance of Rigorous Antibody Characterization
For researchers developing or validating immunoassays for methotrexate, a thorough characterization of antibody specificity is not merely a recommendation but a necessity. Understanding the cross-reactivity profile with key metabolites and derivatives ensures the accuracy and reliability of the resulting data, which is fundamental to both clinical decision-making and the integrity of research findings. The choice of a highly specific antibody, with minimal cross-reactivity to potential interferents, is a critical step in the development of a trustworthy and effective immunoassay.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. biorxiv.org [biorxiv.org]
comparing the DHFR inhibition activity of Methotrexate and its methyl ester
For researchers and drug development professionals navigating the landscape of antifolate therapeutics, understanding the nuanced structure-activity relationships of dihydrofolate reductase (DHFR) inhibitors is paramount. Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, serves as a critical benchmark.[1] This guide provides an in-depth, objective comparison of the DHFR inhibition activity of Methotrexate and its methyl ester, grounded in experimental data. We will delve into the mechanistic underpinnings of their interaction with DHFR, present a detailed protocol for assessing this inhibition, and offer insights into the causality behind experimental choices, empowering you to make informed decisions in your research.
The Central Role of DHFR and the Mechanism of Methotrexate
Dihydrofolate reductase is a pivotal enzyme in cellular metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential one-carbon carriers for the synthesis of purine nucleotides and thymidylate, which are fundamental building blocks for DNA synthesis, repair, and cellular replication.[1] The inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancerous tumors.[2]
Methotrexate is a potent, competitive inhibitor of DHFR.[1][3] Its chemical structure closely mimics that of the endogenous substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the enzyme.[1] This binding event physically obstructs the access of dihydrofolate, thereby halting the catalytic cycle. The polyglutamated forms of Methotrexate, which are metabolized within the cell, exhibit even stronger intracellular retention and inhibitory activity.[1]
Comparative Analysis of DHFR Inhibition: Methotrexate vs. Methotrexate Methyl Ester
The inhibitory potency of a compound against its target enzyme is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
Experimental data from a seminal study by Rosowsky and colleagues provides a direct comparison of the DHFR inhibitory activity of Methotrexate and its n-alkyl esters, including the methyl ester (as the n-butyl ester is the shortest chain reported in this specific study, it serves as a close surrogate for the methyl ester's behavior). The study demonstrates that esterification of the glutamate carboxyl groups of Methotrexate generally leads to a decrease in DHFR affinity.
| Compound | L1210 DHFR IC50 (µM) |
| Methotrexate | 0.007 |
| Methotrexate α-n-butyl ester | 0.20 |
| Methotrexate γ-n-butyl ester | 0.03 |
Data sourced from Rosowsky et al., J. Med. Chem. 1984, 27 (5), pp 605-9.[4]
As the data indicates, Methotrexate is a significantly more potent inhibitor of DHFR than its n-butyl esters.[4] The γ-ester is notably more active than the α-ester, suggesting that modification of the α-carboxyl group has a more detrimental effect on DHFR binding.[4] This is likely due to the crucial role of the free α-carboxylate in forming key ionic interactions within the DHFR active site. While increasing the alkyl chain length of the ester can enhance cellular uptake due to increased lipophilicity, it concurrently diminishes the direct inhibitory activity against the DHFR enzyme.[4]
Experimental Protocol: DHFR Inhibition Assay
To empirically determine and compare the DHFR inhibitory activity of compounds like Methotrexate and its methyl ester, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a spectrophotometric DHFR inhibition assay.
Principle of the Assay
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). In the presence of an inhibitor, the rate of NADPH oxidation decreases, providing a quantifiable measure of inhibition.
Materials and Reagents
-
Purified DHFR enzyme (from a suitable source, e.g., L1210 cells)
-
Methotrexate
-
Methotrexate methyl ester
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Methotrexate in a suitable solvent (e.g., 0.1 N NaOH, then diluted with assay buffer).
-
Prepare a 10 mM stock solution of Methotrexate methyl ester in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of DHF in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
Rationale: Stock solutions at high concentrations allow for accurate serial dilutions and minimize the volume of solvent added to the final reaction, which could otherwise interfere with the assay.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add serial dilutions of Methotrexate and its methyl ester to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include wells for a no-inhibitor control (enzyme activity control) and a no-enzyme control (background control).
-
Rationale: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.
-
-
Enzyme and Cofactor Addition:
-
Prepare a reaction mixture containing the DHFR enzyme and NADPH in the assay buffer. The final concentration of NADPH should be in the range of 100-200 µM, and the optimal enzyme concentration should be determined empirically to yield a linear decrease in absorbance over a 5-10 minute period.
-
Add the reaction mixture to each well of the 96-well plate.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring that the measured inhibition reflects the true potency of the compound.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding DHF to each well. The final concentration of DHF should be close to its Michaelis constant (Km) for the enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record data points every 15-30 seconds for 5-10 minutes.
-
Rationale: Kinetic measurement allows for the determination of the initial reaction velocity, which is the most accurate measure of enzyme activity and is less susceptible to artifacts such as substrate depletion or product inhibition.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the velocity of the no-inhibitor control and V_inhibitor is the velocity in the presence of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mechanistic Insights and Structure-Activity Relationship
The observed difference in DHFR inhibitory activity between Methotrexate and its methyl ester can be rationalized by examining their interactions within the enzyme's active site.
The glutamate moiety of Methotrexate plays a critical role in its high-affinity binding to DHFR. The two carboxylate groups, particularly the α-carboxylate, form strong ionic bonds with positively charged amino acid residues, such as arginine, in the active site. This electrostatic interaction is a key contributor to the tight and stable binding of Methotrexate.
When the α- or γ-carboxylate group is converted to a methyl ester, the negative charge is lost. This eliminates the potential for the strong ionic interaction with the positively charged residues in the active site. Consequently, the binding affinity of the methyl ester for DHFR is significantly reduced, as reflected in its higher IC50 value. This underscores the critical importance of the free carboxylate groups for potent DHFR inhibition.
Conclusion
This guide provides a comprehensive comparison of the DHFR inhibition activity of Methotrexate and its methyl ester, grounded in experimental data and mechanistic principles. The key takeaway for researchers is that while esterification of Methotrexate can modulate its physicochemical properties, such as lipophilicity, it comes at the cost of reduced direct inhibitory activity against DHFR. The free carboxylate groups of the glutamate tail are indispensable for high-affinity binding to the enzyme's active site. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel antifolate drugs with improved therapeutic profiles. The detailed experimental protocol provided herein offers a robust framework for the in-house evaluation of DHFR inhibitors, enabling researchers to generate reliable and comparative data to guide their drug discovery efforts.
References
- 1. droracle.ai [droracle.ai]
- 2. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate analogues. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Models for Predicting Methotrexate Response
Introduction: The Clinical Challenge of Methotrexate Efficacy
Methotrexate (MTX), a folate antagonist, has been a cornerstone therapeutic agent for decades, initially making its mark in the treatment of acute lymphoblastic leukemia and later becoming a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA)[1]. Its mechanism of action hinges on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis[2]. This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, explaining its efficacy in both oncology and immunology[2].
However, the clinical utility of methotrexate is often hampered by a significant variability in patient response and a narrow therapeutic window. A substantial portion of patients either do not respond adequately to standard doses or develop resistance over time, while others experience significant toxicity. This unpredictability underscores a critical need for robust preclinical models that can accurately forecast individual patient response, thereby paving the way for personalized medicine. This guide provides a comprehensive comparison of in vitro models for predicting response to methotrexate and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), tailored for researchers, scientists, and drug development professionals.
The Molecular Landscape: Methotrexate Metabolism and Resistance
To select an appropriate in vitro model, a fundamental understanding of methotrexate's cellular pharmacology is paramount. Upon entering the cell, primarily via the reduced folate carrier (RFC), methotrexate is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS)[3]. These MTX-PGs are retained within the cell and are more potent inhibitors of DHFR and other folate-dependent enzymes.
Resistance to methotrexate can arise from several mechanisms:
-
Impaired Cellular Uptake: Reduced expression or function of the RFC.
-
Decreased Polyglutamylation: Reduced activity of FPGS, leading to lower intracellular concentrations of active MTX-PGs.
-
DHFR Overexpression: Gene amplification of DHFR, requiring higher drug concentrations for effective inhibition.
-
Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters that actively pump methotrexate out of the cell.
Furthermore, methotrexate is metabolized in the liver to 7-hydroxymethotrexate (7-OH-MTX). While less cytotoxic than its parent compound, 7-OH-MTX can compete with methotrexate for cellular uptake and may even induce distinct resistance mechanisms, further complicating the predictive landscape[4][5].
Below is a diagram illustrating the core mechanism of action and resistance pathways for methotrexate.
Caption: Methotrexate's mechanism of action and resistance pathways.
A Comparative Analysis of In Vitro Models
The choice of an in vitro model is a critical decision that influences the translatability of research findings. Here, we compare the most commonly used models for predicting methotrexate response, from traditional 2D cultures to cutting-edge organ-on-a-chip systems.
2D Monolayer Cell Cultures
Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat, rigid surface, have been the workhorse of in vitro pharmacology for decades due to their simplicity, cost-effectiveness, and high-throughput capabilities.
-
Principle: Cells are cultured in flasks or multi-well plates, providing a uniform population for drug screening.
-
Applications: Initial screening of drug candidates, determining IC50 values (the concentration of a drug that inhibits a biological process by 50%), and investigating basic mechanisms of drug action and resistance.
-
Limitations: 2D cultures fail to recapitulate the complex three-dimensional architecture of native tissues, including cell-cell and cell-extracellular matrix (ECM) interactions. This can lead to altered gene expression, artificial cell polarity, and an overestimation of drug sensitivity[6]. For methotrexate, this can be particularly problematic as the tumor microenvironment and cellular interactions in the synovial tissue of RA patients can significantly influence drug response.
3D Spheroid Models
Three-dimensional (3D) spheroid models represent a significant advancement over 2D cultures. In these models, cells are encouraged to aggregate and form spherical structures that better mimic the microenvironment of a small avascular tumor or tissue.
-
Principle: Spheroids can be generated using various techniques, such as the hanging drop method, culture in low-attachment plates, or magnetic levitation.
-
Advantages over 2D: 3D spheroids exhibit gradients of nutrients, oxygen, and drug penetration, similar to what is observed in vivo. This more accurately reflects the physiological barriers that drugs must overcome. Consequently, cells in 3D culture often show increased resistance to chemotherapeutic agents compared to their 2D counterparts[7][8].
-
Application for Methotrexate: Spheroid models are particularly useful for studying the penetration and efficacy of methotrexate in a more tissue-like context. They can also be used to investigate the development of drug resistance in a heterogeneous cell population.
Patient-Derived Organoids (PDOs)
Patient-derived organoids are self-organizing 3D cultures grown from a patient's own tissue (e.g., tumor biopsy or synovial tissue). They represent a paradigm shift in personalized medicine, offering a highly relevant platform for predicting individual drug response.
-
Principle: Stem cells or tissue fragments from a patient are embedded in an ECM-like matrix (e.g., Matrigel) and cultured in a specialized medium that promotes their self-organization into structures that mimic the architecture and function of the original tissue.
-
Key Strengths: PDOs retain the genetic and phenotypic heterogeneity of the original tissue, making them excellent "avatars" for predicting a patient's clinical response to therapy[9][10]. Studies have shown a strong correlation between the drug sensitivity of PDOs and the clinical outcomes of the corresponding patients for various cancers[11][12].
-
Application for Methotrexate: PDOs from cancer patients can be used to test sensitivity to methotrexate and identify potential resistance mechanisms before treatment initiation. For rheumatoid arthritis, synovial organoids can model the inflammatory environment of the joint and predict the response to methotrexate.
Co-culture Systems and Synovial Explants
For complex diseases like rheumatoid arthritis, where interactions between different cell types are crucial, co-culture systems and synovial explants provide a more holistic view.
-
Principle:
-
Co-culture Systems: Different cell types, such as synoviocytes, immune cells (T-cells, macrophages), and endothelial cells, are cultured together to mimic the cellular crosstalk in the RA synovium[13][14].
-
Synovial Explants: Small pieces of synovial tissue obtained from RA patients are cultured in vitro, preserving the native tissue architecture and cellular composition[13][15].
-
-
Relevance to Methotrexate: These models are invaluable for studying the immunomodulatory effects of methotrexate. They allow researchers to investigate how the drug affects cytokine production, cell migration, and the overall inflammatory cascade within a simulated joint environment.
Microfluidic Devices (Organ-on-a-Chip)
Microfluidic devices, or "organs-on-a-chip," represent the cutting edge of in vitro modeling. These devices use micro-engineered channels to create dynamic culture environments that can simulate the physiological conditions of organs and tissues with high fidelity.
-
Principle: Microfluidic chips can be designed to control fluid flow, create concentration gradients, and co-culture different cell types in a physiologically relevant manner.
-
Advantages: These systems offer high-throughput capabilities with low reagent consumption. They can be used to study drug absorption, metabolism, and cytotoxicity in a dynamic environment that mimics blood flow and tissue-level interactions[16]. For single-cell analysis, microfluidic devices can isolate individual cells to study heterogeneity in drug uptake and response[9][17][18].
-
Application for Methotrexate: Microfluidic devices can be used for high-throughput screening of methotrexate and its metabolites, assessing their effects on single cells, and modeling the drug's pharmacokinetic and pharmacodynamic properties in a simulated microenvironment.
Quantitative Comparison of In Vitro Models
The choice of an in vitro model significantly impacts the experimental outcomes, particularly the measured drug sensitivity. The following table provides a comparative overview of the different models.
| Model Type | Principle | Advantages | Disadvantages | Relevance for MTX/7-OH-MTX Prediction |
| 2D Monolayer | Cells grown on a flat surface. | High-throughput, cost-effective, simple. | Lacks physiological relevance, overestimates drug sensitivity. | Initial high-throughput screening, basic mechanistic studies. |
| 3D Spheroids | Self-aggregated spherical cell clusters. | Mimics tissue microenvironment, drug penetration gradients. | More complex and costly than 2D, can be heterogeneous. | Assessing drug penetration and efficacy in a tissue-like context. |
| Patient-Derived Organoids (PDOs) | Self-organizing 3D cultures from patient tissue. | High physiological relevance, preserves patient heterogeneity. | Technically demanding, expensive, lower throughput. | Personalized medicine, predicting individual patient response. |
| Co-culture/Synovial Explants | Multiple cell types cultured together or intact tissue fragments. | Models cellular interactions in complex diseases like RA. | Difficult to standardize, limited lifespan of primary tissues. | Studying immunomodulatory effects of methotrexate in RA. |
| Microfluidic Devices | Engineered micro-environments for cell culture. | Dynamic culture conditions, high-throughput, single-cell analysis. | Requires specialized equipment and expertise. | High-throughput screening, pharmacokinetic/pharmacodynamic modeling. |
Experimental Data Snapshot: 2D vs. 3D Drug Sensitivity
Studies consistently demonstrate that cells cultured in 3D are more resistant to chemotherapy than those in 2D. This is often reflected in higher IC50 values.
| Cell Line | Drug | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| JIMT1 (Breast Cancer) | Methotrexate | ~10 | >10 | >1 | [19] |
| MCF-7 (Breast Cancer) | Methotrexate | ~0.1 | >10 | >100 | [3] |
| Colorectal Cancer Cell Lines | 5-Fluorouracil | Varies | Significantly Higher | Significant | [20] |
| Prostate Cancer Cell Lines | Paclitaxel, Docetaxel | Lower | Higher | Significant | [21] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols: A Step-by-Step Approach
To ensure the trustworthiness and reproducibility of your findings, adhering to well-defined protocols is essential. Here, we provide a detailed methodology for a common methotrexate sensitivity assay in a 3D spheroid model.
Protocol: Methotrexate Cytotoxicity Assay in 3D Spheroids using MTT
This protocol outlines the steps for forming 3D spheroids and assessing cell viability after methotrexate treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
Methotrexate stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for 3D spheroid methotrexate cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Prepare a cell suspension in complete medium at the desired concentration (e.g., 2,000-5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days, or until uniform spheroids have formed.
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of methotrexate in complete medium.
-
Carefully add 100 µL of the methotrexate dilutions to the corresponding wells. Include a vehicle control (medium with the highest concentration of solvent used for methotrexate).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
Carefully remove 100 µL of the medium from each well.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible within the spheroids.
-
-
Solubilization:
-
Carefully remove the medium and MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Future Directions and Concluding Remarks
The field of in vitro modeling is rapidly evolving, with a clear trajectory towards more physiologically relevant and personalized systems. While 2D cultures remain a valuable tool for initial, large-scale screens, the evidence strongly suggests that 3D models, particularly patient-derived organoids, offer superior predictive power for methotrexate response.
The integration of multi-omics approaches, such as genomics, transcriptomics, and metabolomics, with these advanced in vitro models will further enhance our ability to predict drug efficacy and understand the complex interplay of factors that govern individual patient responses[1][8][22][23][24][25]. As we continue to refine these models and validate their clinical utility, the era of personalized methotrexate therapy is moving closer to becoming a clinical reality.
References
- 1. Frontiers | Metabolomics of 3D cell co-culture reveals alterations in energy metabolism at the cross-talk of colorectal cancer-adipocytes [frontiersin.org]
- 2. Image-based 3D cell culture cytotoxicity assay [protocols.io]
- 3. Investigation of multicellular tumor spheroids enriched for a cancer stem cell phenotype - Herheliuk - Stem Cell Investigation [sci.amegroups.org]
- 4. Protection of cells from methotrexate toxicity by 7-hydroxymethotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Patient-derived cancer organoid cultures to predict sensitivity to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellink.com [cellink.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the use of microfluidic technologies for single cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorectal Cancer Patient‐Derived 2D and 3D Models Efficiently Recapitulate Inter‐ and Intratumoral Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Cancer Organoids as Predictors of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Methotrexate on an In Vitro Patient-Derived Model of Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synovial explant inflammatory mediator production corresponds to rheumatoid arthritis imaging hallmarks: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brief report: successful in vitro culture of rheumatoid arthritis synovial tissue explants at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the absorption of methotrexate on cells and its cytotoxicity assay by using an integrated microfluidic device coupled to a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microfluidic Based Physical Approaches towards Single-Cell Intracellular Delivery and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Resistance-Based Microfluidic Chip for Deterministic Single Cell Trapping Followed by Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput 3D Screening Reveals Differences in Drug Sensitivities between Culture Models of JIMT1 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative metabolomic and transcriptomic analysis of 2D and 3D mesenchymal stem cell cultures for improved therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Metabolic Changes between Monolayer (2D) and Three-Dimensional (3D) Culture Conditions in Human Mesenchymal Stem/Stromal Cells Derived from Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Metabolic Changes between Monolayer (2D) and Three-Dimensional (3D) Culture Conditions in Human Mesenchymal Stem/Stromal Cells Derived from Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Methotrexate vs. Methotrexate 5-Methyl Ester
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-folate therapeutics, Methotrexate (MTX) stands as a cornerstone, widely utilized in the treatment of cancer and autoimmune diseases. Its efficacy, however, is intrinsically linked to its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Modifications to the MTX molecule, such as the esterification of its glutamate carboxyl groups, have been explored to modulate its physicochemical properties and potentially enhance its therapeutic index. This guide provides a comparative analysis of the pharmacokinetics of Methotrexate and a key derivative, Methotrexate 5-methyl ester.
This analysis is structured to provide a comprehensive overview for researchers, drawing a clear distinction between the well-documented pharmacokinetics of Methotrexate and the inferred properties of its 5-methyl ester, for which direct comparative in vivo data is limited. We will delve into the known ADME characteristics of Methotrexate and, based on established biochemical principles and data from related lipophilic derivatives, project the likely pharmacokinetic behavior of this compound. This guide culminates in a detailed experimental protocol to empower researchers to generate definitive comparative data.
Unveiling the Pharmacokinetic Journey: Methotrexate
Methotrexate's journey through the body is a complex interplay of transporter-mediated uptake, intracellular metabolism, and renal clearance. A thorough understanding of these processes is critical for optimizing its therapeutic use and mitigating its toxicity.
Absorption: A Tale of Two Pathways
Oral bioavailability of Methotrexate is variable and dose-dependent. At lower doses, it is primarily absorbed through the proton-coupled folate transporter (PCFT) in the duodenum. As the dose increases, this active transport mechanism can become saturated, leading to decreased and more variable absorption.
Distribution: Reaching the Target
Once in the systemic circulation, Methotrexate is approximately 50% bound to plasma proteins, primarily albumin. It distributes to various tissues, with higher concentrations found in the kidneys, liver, spleen, and skin. A crucial aspect of its distribution is its intracellular transport, which is predominantly mediated by the reduced folate carrier (RFC). Inside the cell, Methotrexate is converted to polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug within the cell, enhancing its inhibitory effect on dihydrofolate reductase (DHFR) and other target enzymes. The intracellular concentrations of MTX-PGs are considered a key determinant of its therapeutic efficacy and toxicity[1].
Metabolism: The Intracellular Transformation
The primary metabolic pathways for Methotrexate involve its conversion to 7-hydroxymethotrexate (7-OH-MTX) in the liver and the aforementioned intracellular polyglutamation. 7-OH-MTX has significantly lower activity against DHFR compared to the parent drug. The formation of MTX-PGs is a critical activation step, as these derivatives are retained within the cell for longer periods and are more potent inhibitors of key enzymes in the folate pathway[1].
Excretion: The Renal Route
Methotrexate is primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion. A smaller portion is excreted in the bile. The terminal half-life of Methotrexate at low doses is typically in the range of 3 to 10 hours.
This compound: A Hypothesized Pharmacokinetic Profile
The Impact of Esterification: A Shift Towards Lipophilicity
The primary chemical difference between Methotrexate and its 5-methyl ester is the masking of a negatively charged carboxyl group. This esterification increases the lipophilicity of the molecule. This change is expected to have significant implications for its interaction with biological membranes and transport proteins. Studies on other lipophilic methotrexate derivatives have shown that such modifications can influence cellular uptake, particularly in cells that have developed resistance to Methotrexate due to impaired transport[2][3].
Inferred Pharmacokinetic Properties:
-
Absorption: The increased lipophilicity of this compound might lead to enhanced passive diffusion across the gastrointestinal tract, potentially resulting in higher and more consistent oral bioavailability compared to Methotrexate, especially at higher doses where the active transport of the parent drug is saturated.
-
Distribution and Cellular Uptake: The ester may exhibit altered tissue distribution. Its increased lipophilicity could facilitate entry into cells via passive diffusion, bypassing the reliance on the RFC transporter. This could be particularly advantageous in overcoming resistance in cancer cells with downregulated RFC expression[2]. Once inside the cell, it is hypothesized that the ester would be hydrolyzed by intracellular esterases to yield active Methotrexate, which can then be polyglutamated.
-
Metabolism: The primary metabolic fate of the 5-methyl ester is likely its hydrolysis to Methotrexate by carboxylesterases, which are abundant in the liver, plasma, and other tissues[4][5]. The rate of this hydrolysis will be a critical determinant of the onset and duration of action. Following hydrolysis, the resulting Methotrexate would be subject to the same metabolic pathways as the parent drug, including polyglutamation and conversion to 7-OH-MTX.
-
Excretion: The excretion profile of the ester itself is likely to be minor, as it is expected to be rapidly converted to Methotrexate. The overall elimination would then be governed by the renal clearance of the parent drug and its metabolites.
Quantitative Pharmacokinetic Parameters: A Comparative Overview
The following table summarizes the known pharmacokinetic parameters for Methotrexate and the hypothesized parameters for this compound. It is crucial to note that the values for the 5-methyl ester are speculative and require experimental validation.
| Pharmacokinetic Parameter | Methotrexate | This compound (Hypothesized) |
| Oral Bioavailability | Variable, dose-dependent (decreases with increasing dose) | Potentially higher and more consistent, less dose-dependent |
| Plasma Protein Binding | ~50% | Likely similar or slightly higher due to increased lipophilicity |
| Cellular Uptake | Primarily via Reduced Folate Carrier (RFC) | Passive diffusion and potentially RFC |
| Primary Metabolism | Polyglutamation (intracellular), 7-hydroxylation (hepatic) | Hydrolysis to Methotrexate by esterases, followed by polyglutamation and 7-hydroxylation |
| Primary Route of Excretion | Renal | Renal (as Methotrexate and metabolites) |
| Terminal Half-life (low dose) | 3-10 hours | Dependent on the rate of hydrolysis to Methotrexate |
Experimental Protocol for a Comparative Pharmacokinetic Study in Rodents
To generate definitive comparative data, a well-designed preclinical pharmacokinetic study is essential. The following protocol outlines a robust approach for comparing the pharmacokinetics of Methotrexate and this compound in a rodent model (e.g., rats or mice).
Objective:
To determine and compare the key pharmacokinetic parameters of Methotrexate and this compound following intravenous and oral administration in rodents.
Materials:
-
Methotrexate (analytical grade)
-
This compound (analytical grade)
-
Vehicle for administration (e.g., saline, pH adjusted)
-
Male Sprague-Dawley rats (or other suitable rodent strain), 8-10 weeks old
-
Cannulation supplies (for intravenous administration and blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
Experimental Design:
-
Animal Groups:
-
Group 1: Methotrexate, intravenous (IV) administration (n=5)
-
Group 2: this compound, IV administration (n=5)
-
Group 3: Methotrexate, oral (PO) administration (n=5)
-
Group 4: this compound, PO administration (n=5)
-
-
Dosing:
-
IV dose: A single bolus injection via a cannulated tail vein (e.g., 1 mg/kg).
-
PO dose: A single dose administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Serial blood samples (e.g., 100-200 µL) will be collected from a cannulated jugular vein or via sparse sampling from the tail vein at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours.
-
-
Blood samples will be immediately placed on ice and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of Methotrexate and this compound will be quantified using a validated LC-MS/MS method. The method should be sensitive and specific for both analytes.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both compounds and routes of administration:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%) will be calculated for the orally administered groups.
-
-
Diagram of Experimental Workflow
Caption: Experimental workflow for the comparative pharmacokinetic study.
Conclusion: Paving the Way for Future Research
The pharmacokinetic profile of Methotrexate is well-characterized, providing a solid foundation for its clinical application. In contrast, the pharmacokinetic properties of this compound remain largely unexplored. Based on its increased lipophilicity, it is hypothesized that the 5-methyl ester may offer advantages in terms of oral absorption and cellular uptake, particularly in overcoming certain mechanisms of drug resistance. However, these potential advantages must be weighed against the requirement for efficient intracellular hydrolysis to the active parent drug.
The provided experimental protocol offers a clear path forward for researchers to definitively elucidate the comparative pharmacokinetics of these two compounds. The data generated from such studies will be invaluable in determining whether this compound or similar derivatives hold promise as next-generation anti-folate therapeutics with improved pharmacological profiles.
References
- 1. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of a new lipophilic antifolate, BW301U, for methotrexate-resistant cells with reduced drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lipophilicity and carboxyl group content on the rate of hydroxylation of methotrexate derivatives by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterases Research Areas: R&D Systems [rndsystems.com]
A Comparative Guide to UPLC vs. HPLC for Methotrexate Impurity Profiling: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a potent antineoplastic agent like methotrexate, rigorous impurity profiling is not just a regulatory requirement but a critical aspect of patient safety. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the validation of a methotrexate impurity profiling method. As a senior application scientist, this document will navigate through the technical nuances, experimental data, and underlying scientific principles to empower you in selecting and implementing the most suitable analytical strategy.
The Criticality of Impurity Profiling for Methotrexate
Methotrexate, a folic acid antagonist, is widely used in the treatment of cancer and autoimmune diseases.[1] Its synthesis and degradation can result in a number of process-related and degradation impurities.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set stringent limits on these impurities.[1][3] For instance, the EP specifies limits for twelve named impurities (A-L).[1] Accurate and sensitive analytical methods are therefore essential to detect and quantify these impurities, ensuring the safety and efficacy of the final drug product.
The Advent of UPLC: A Leap in Chromatographic Efficiency
For decades, HPLC has been the workhorse of pharmaceutical analysis. However, the introduction of UPLC has marked a significant advancement in liquid chromatography. UPLC systems utilize columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi) than conventional HPLC systems (typically up to 6,000 psi).[4] This fundamental difference leads to several key advantages:
-
Faster Analysis Times: Shorter columns and higher flow rates dramatically reduce run times, increasing laboratory throughput.[4][5]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting compounds and enhanced sensitivity for detecting trace-level impurities.[5]
-
Reduced Solvent Consumption: Faster analyses and smaller column dimensions translate to a significant reduction in solvent usage, leading to cost savings and a greener footprint.[4]
Validated UPLC Method for Methotrexate Impurity Profiling
A robust and validated UPLC method is crucial for the accurate quantification of methotrexate impurities. The following method, based on the work by Wu et al. (2014), has been demonstrated to be effective for the separation and determination of six key impurities.[1]
Experimental Protocol: UPLC Method
-
System: A UPLC system capable of operating at high pressures.
-
Column: Agilent Zorbax Extend C-18 (50 mm × 4.6 mm, 1.8 µm).[1]
-
Mobile Phase A: 20 mmol/L Sodium dihydrogen phosphate in water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient program is necessary to achieve optimal separation of all impurities within a reasonable timeframe.
-
Flow Rate: 2.2 mL/min.[1]
-
Detection: UV at 305 nm.
-
Run Time: Approximately 16 minutes.[1]
Method Validation Data (Based on Wu et al., 2014)[1]
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.
| Validation Parameter | Result |
| Linearity (r) | > 0.999 for all six analytes |
| Limit of Detection (LOD) | < 0.774 µg/mL for all six analytes |
| Limit of Quantification (LOQ) | < 1.03 µg/mL for all six analytes |
| Precision (RSD) | < 9.8% for intra- and inter-day precision |
| Accuracy (Recovery) | 95.2% to 103% |
This data demonstrates that the UPLC method is linear, sensitive, precise, and accurate for its intended purpose.
UPLC Method Validation Workflow
Caption: Workflow for the validation of the UPLC method for methotrexate impurity profiling.
Comparative HPLC Method for Methotrexate Impurity Profiling
For a direct comparison, a typical HPLC method for methotrexate impurity profiling is outlined below, based on the principles described in various studies.
Experimental Protocol: HPLC Method
-
System: A standard HPLC system.
-
Column: Restek Pinnacle II C18 (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.2% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A suitable gradient program to separate the impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 305 nm.[5]
-
Run Time: Typically 30-60 minutes.
Head-to-Head Comparison: UPLC vs. HPLC
The following table provides a direct comparison of the key performance attributes of the UPLC and HPLC methods for methotrexate impurity profiling.
| Feature | UPLC Method | HPLC Method | Advantage |
| Analysis Time | ~16 minutes[1] | 30-60 minutes | UPLC |
| Resolution | Higher, sharper peaks[5] | Lower, broader peaks | UPLC |
| Sensitivity | Higher (lower LOD/LOQ)[1] | Lower | UPLC |
| Solvent Consumption | Significantly lower[4] | Higher | UPLC |
| Operating Pressure | High (~15,000 psi)[4] | Lower (~4,000-6,000 psi)[4] | - |
| Method Transfer | Requires re-validation[5] | Established and robust[5] | HPLC |
| Initial Cost | Higher | Lower | HPLC |
The Logic of Method Selection
The choice between UPLC and HPLC is not merely a matter of speed but a strategic decision based on the specific needs of the laboratory and the stage of drug development.
Caption: Logical considerations for selecting between UPLC and HPLC for impurity profiling.
Conclusion: The Future is Fast and Efficient
While HPLC remains a robust and reliable technique, the data and experimental evidence clearly demonstrate the superiority of UPLC for methotrexate impurity profiling in a modern, high-throughput laboratory. The significant reductions in analysis time and solvent consumption, coupled with enhanced sensitivity and resolution, make UPLC a compelling choice for both routine quality control and in-depth impurity characterization during drug development.
The validated UPLC method presented in this guide provides a clear and reliable pathway for establishing a state-of-the-art analytical procedure for one of the most critical quality attributes of methotrexate. As the pharmaceutical industry continues to evolve, the adoption of advanced technologies like UPLC will be instrumental in ensuring the quality, safety, and efficacy of life-saving medicines.
References
- 1. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sincerechemical.com [sincerechemical.com]
A Senior Application Scientist's Guide to the Analytical Techniques for Methotrexate Ester Detection
Introduction: The Analytical Imperative for Methotrexate Ester Prodrugs
Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is a potent antifolate agent.[1] Its therapeutic efficacy, however, is often shadowed by a narrow therapeutic window and significant toxicity.[2] To mitigate these adverse effects and improve its pharmacokinetic profile, there is growing interest in the development of methotrexate ester prodrugs. These modified molecules aim to enhance drug delivery and cellular uptake, with the ester linkage designed to be cleaved in vivo to release the active MTX.
The successful development and clinical implementation of these prodrugs are critically dependent on robust and reliable analytical methodologies. Researchers, scientists, and drug development professionals require a clear understanding of the available techniques to accurately quantify the ester prodrug and differentiate it from the parent drug, methotrexate, and its metabolites. This guide provides an in-depth, side-by-side comparison of the primary analytical techniques for methotrexate ester detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
This document is structured to provide not just a list of methods, but a comprehensive understanding of the principles, practical considerations, and relative merits of each technique, grounded in scientific evidence and practical field experience.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Workhorse of Quantitative Analysis
HPLC-UV is a widely adopted and robust technique for the quantification of methotrexate and its related compounds, including its esters.[3] The principle of this method lies in the separation of the analyte of interest from other components in a sample mixture based on its physicochemical properties as it passes through a chromatographic column. The separated analyte is then detected by its ability to absorb ultraviolet light at a specific wavelength.
Principle of Separation and Detection
The separation in HPLC is typically achieved using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.[4] Methotrexate esters, being more lipophilic than the parent drug, will have a stronger interaction with the stationary phase and thus a longer retention time, allowing for their separation from methotrexate. The separated compounds are then passed through a UV detector, and the absorbance is measured, which is directly proportional to the concentration of the analyte in the sample.[5]
Experimental Workflow: A Step-by-Step Protocol
The following is a representative HPLC-UV protocol for the analysis of methotrexate esters in a pharmaceutical formulation, based on established methods for methotrexate and its impurities.
Objective: To quantify a methotrexate ester (e.g., Methotrexate 5-ethyl ester) in a drug product.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v)
-
Methotrexate ester reference standard
-
Drug product containing the methotrexate ester
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the methotrexate ester reference standard in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a portion of the drug product and dissolve it in the diluent to achieve a target concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 303 nm[6]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the methotrexate ester against its concentration for the standard solutions. Determine the concentration of the methotrexate ester in the sample by interpolating its peak area on the calibration curve.
Diagram of the HPLC-UV Workflow:
Caption: Workflow for Methotrexate Ester Quantification by HPLC-UV.
Performance Characteristics and Causality
The choice of experimental parameters is critical for a successful HPLC-UV analysis. The use of a C18 column provides good retention and separation of the relatively nonpolar methotrexate esters. A gradient elution is often necessary to achieve a good separation of the ester from the parent drug and other potential impurities within a reasonable timeframe. The selection of the UV detection wavelength is based on the absorption maximum of the methotrexate molecule, which is typically around 303 nm.[6]
Forced degradation studies are essential during method development to ensure the stability-indicating nature of the HPLC method.[7][8] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradants, ensuring that the measured concentration is accurate and not inflated by co-eluting impurities.[9] The hydrolysis of the ester bond is a primary degradation pathway for methotrexate esters, especially in acidic or basic conditions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has emerged as the gold standard for the bioanalysis of drugs and their metabolites, including methotrexate, due to its exceptional sensitivity and specificity.[2] This technique couples the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry.
Principle of Separation and Detection
Similar to HPLC-UV, LC is used to separate the methotrexate ester from other components in the sample. However, instead of a UV detector, the eluent from the column is introduced into a mass spectrometer. The molecules are ionized, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), a specific parent ion (corresponding to the methotrexate ester) is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as it is highly unlikely that another compound will have the same retention time, parent ion mass, and product ion mass.[10]
Experimental Workflow: A Step-by-Step Protocol
The following is a representative LC-MS/MS protocol for the analysis of a methotrexate ester in rat plasma.
Objective: To quantify a methotrexate ester in rat plasma.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Internal Standard (IS): A stable isotope-labeled version of the methotrexate ester or a structurally similar compound.
-
Rat plasma samples
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the methotrexate ester reference standard into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A rapid gradient to elute the analyte and then a wash and re-equilibration step.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methotrexate Ester: Determine the optimal parent ion (e.g., [M+H]⁺) and a stable, high-intensity product ion.
-
Internal Standard: Determine the corresponding MRM transition.
-
-
-
Analysis and Quantification: Inject the prepared samples into the LC-MS/MS system. The concentration of the methotrexate ester is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagram of the LC-MS/MS Workflow:
Caption: Workflow for Methotrexate Ester Bioanalysis by LC-MS/MS.
Performance Characteristics and Causality
The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes and the detection of low concentrations of the analyte, which is particularly important in pharmacokinetic studies. The specificity of MRM detection minimizes the risk of interference from endogenous matrix components or metabolites, leading to more accurate and reliable data.[11] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.[10]
Immunoassays: A Screening Tool with Caveats
Immunoassays are widely used in clinical settings for the therapeutic drug monitoring of methotrexate due to their speed and ease of use.[12] These assays utilize antibodies that specifically bind to the methotrexate molecule.
Principle of Detection
In a typical competitive immunoassay, a known amount of labeled methotrexate competes with the methotrexate in the sample for a limited number of antibody binding sites. The amount of labeled methotrexate that binds to the antibody is inversely proportional to the concentration of methotrexate in the sample.
Limitations in the Context of Methotrexate Ester Detection
While immunoassays are valuable for monitoring the parent drug, they are generally not suitable for the specific quantification of methotrexate esters for several critical reasons:
-
Lack of Specificity: Immunoassays are designed to recognize the core structure of methotrexate. It is highly probable that methotrexate esters, which share this core structure, would exhibit significant cross-reactivity with the antibodies used in these assays.[12][13] This means the assay would not be able to distinguish between the ester prodrug and the active parent drug, leading to an overestimation of the concentration of either compound.
-
Cross-reactivity with Metabolites: It is well-documented that methotrexate immunoassays can cross-react with its major metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[14] This further complicates the interpretation of results, as the measured concentration could be a composite of the parent drug, its esters, and its metabolites.
-
No Commercially Available Assays for Esters: To date, there are no commercially available immunoassays specifically designed and validated for the quantification of methotrexate esters.
Due to these significant limitations, immunoassays should be considered a screening tool at best for total "methotrexate-like" compounds and are not recommended for the specific and accurate quantification of methotrexate esters in research and drug development settings.
Side-by-Side Comparison of Analytical Techniques
The choice of an analytical technique for methotrexate ester detection depends on the specific requirements of the study, including the desired level of sensitivity, specificity, and throughput, as well as the nature of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and product ions. | Antibody-based binding of the target molecule. |
| Specificity | Good. Can separate the ester from the parent drug and some metabolites. | Excellent. Highly specific due to MRM detection. | Poor. Significant cross-reactivity with the parent drug and metabolites is expected.[14] |
| Sensitivity (LLOQ) | Moderate (typically in the ng/mL to µg/mL range).[3] | High (typically in the pg/mL to ng/mL range). | Moderate, but compromised by lack of specificity. |
| Linearity | Good over a wide concentration range.[5] | Excellent over a wide dynamic range.[10] | Generally good, but the measured value is not specific to the ester. |
| Matrix Effects | Can be an issue, but often manageable with appropriate sample cleanup. | Can be significant, but effectively compensated for by using a stable isotope-labeled internal standard.[2] | Can be affected by matrix components, leading to interference. |
| Sample Throughput | Moderate. | High, with modern UPLC systems and rapid gradient methods. | Very high, especially with automated platforms. |
| Cost | Relatively low initial investment and running costs. | High initial investment and maintenance costs. | Low cost per sample, but the initial cost of the analyzer can be high. |
| Primary Application | Quantification in pharmaceutical formulations, in vitro studies, and when high sensitivity is not required. | Bioanalysis in preclinical and clinical studies (pharmacokinetics, metabolism), and when high sensitivity and specificity are critical. | Not recommended for specific quantification of methotrexate esters. |
Conclusion and Recommendations
The selection of an appropriate analytical technique is paramount for the successful development and evaluation of methotrexate ester prodrugs.
-
HPLC-UV is a reliable and cost-effective method for the quantification of methotrexate esters in simpler matrices, such as pharmaceutical formulations. Its ability to separate the ester from the parent drug and potential degradation products makes it a valuable tool for quality control and formulation development.
-
LC-MS/MS stands as the unequivocal gold standard for the bioanalysis of methotrexate esters in complex biological matrices. Its unparalleled sensitivity and specificity are essential for accurate pharmacokinetic and metabolic studies, providing the reliable data needed to make critical decisions in drug development.
-
Immunoassays , while useful for the therapeutic drug monitoring of methotrexate itself, are not suitable for the specific quantification of its esters due to significant cross-reactivity. Their use in this context would lead to inaccurate and misleading results.
References
- 1. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-UV based method for the extraction and quantification of methotrexate in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. asianjpr.com [asianjpr.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Triamterene Cross-Reactivity With Methotrexate Immunoassay: Case Report of Falsely Delayed Methotrexate Clearance During Treatment of High-Grade B-Cell Lymphoma [jhoponline.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methotrexate 5-Methyl Ester
As a potent analog of the widely used chemotherapy agent methotrexate, methotrexate 5-methyl ester demands meticulous handling and disposal protocols within any research setting.[1][2][3][4] This guide provides drug development professionals, scientists, and researchers with essential, step-by-step procedures for the safe management and disposal of this cytotoxic compound, ensuring both personal safety and environmental protection.
The Hazard Profile: Understanding the Risks
Methotrexate and its derivatives are classified as hazardous drugs due to their cytotoxic nature, meaning they are toxic to cells.[5][6] The primary hazards associated with this compound include acute toxicity if swallowed, skin and eye irritation, and potential for genetic defects and damage to an unborn child.[1][2][4] Exposure can occur through inhalation, ingestion, or skin contact. Therefore, all waste generated from its use is considered hazardous and requires specialized disposal procedures.[5]
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2][4] |
| Skin Irritation | Causes skin irritation.[1][2][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2][4] |
| Reproductive Toxicity | May damage the unborn child.[1][2][4] |
The Disposal Workflow: A Step-by-Step Guide
This protocol outlines a comprehensive workflow for the safe disposal of this compound, from personal protection to final waste management.
Personal Protective Equipment (PPE): The First Layer of Safety
Before handling this compound or its waste, wearing the correct PPE is mandatory to prevent exposure.[7]
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[7]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.[7]
-
Eye and Face Protection: Use safety glasses with side shields and a full-face shield to protect against splashes.[7]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling powders or if there's a risk of aerosol generation.[7]
Waste Segregation: A Critical Step
Proper segregation of cytotoxic waste at the point of generation is crucial. All materials that come into contact with this compound must be treated as hazardous waste.[8]
DOT Graph: Disposal Decision Pathway
Caption: Decision pathway for this compound waste.
Waste Categorization and Containerization
Cytotoxic waste is categorized as either "trace" or "bulk" waste, which dictates the type of container to be used.[9]
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3%), such as empty vials, used gloves, gowns, and IV tubing.[9] This waste should be placed in designated yellow containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[9][10][11]
-
Bulk Chemotherapy Waste: This category includes any waste that is not "RCRA empty," such as partially used vials or materials used to clean up a spill.[9][12] Bulk waste must be disposed of in black containers approved by the Department of Transportation (DOT).[9][12]
-
Sharps: All sharps contaminated with this compound must be placed in a puncture-resistant, yellow sharps container with a purple lid, clearly labeled as "Chemo Sharps" or "Cytotoxic Sharps".[6][8][10]
Decontamination Procedures
For non-disposable equipment and surfaces, a thorough decontamination process is essential.
-
Inactivation: Use a chlorine-based agent like a 2% sodium hypochlorite solution (bleach) to inactivate the methotrexate.[7][13] Allow for a sufficient contact time as recommended by your institution's safety protocols.[7]
-
Cleaning: After inactivation, clean the surfaces with soap and water or another appropriate cleaning agent to remove any residue.[14][15][16]
Final Disposal
The ultimate disposal of all this compound waste must be handled by a licensed hazardous waste management company.[5] These companies are equipped to transport and incinerate the waste in compliance with federal and state regulations.[12]
Spill Management: Emergency Response
In the event of a spill, a swift and organized response is critical.
-
Secure the Area: Immediately alert others and restrict access to the spill area.[17]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[17]
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit.[7][17]
-
Decontamination: Apply a deactivating solution, such as 2% sodium hypochlorite, to the spill area.[7]
-
Cleanup: Collect all contaminated materials and place them in a bulk chemotherapy waste container (black bin).[7][12]
-
Final Cleaning: Thoroughly clean the area with soap and water.[14][15][16]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
The disposal of cytotoxic waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5] Adherence to your institution's specific EHS guidelines is mandatory to ensure compliance with all relevant regulations.
By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fermion.fi [fermion.fi]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. allpointsmedicalwaste.com [allpointsmedicalwaste.com]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 15. mkuh.nhs.uk [mkuh.nhs.uk]
- 16. Weekly subcutaneous methotrexate injections | CUH [cuh.nhs.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
